1-Dodecanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94098. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dodecane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULHKIPTBIZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044500 | |
| Record name | Dodecane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-40-7 | |
| Record name | 1-Dodecanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylsulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLSULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45GS200PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Dodecanesulfonyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 1-dodecanesulfonyl chloride. It includes a summary of quantitative data, experimental protocols for determining these properties, and a visualization of a common synthetic application.
Core Physical Properties
This compound is a solid organic compound that is sensitive to moisture.[1][2] Key physical data are summarized in the table below.
| Physical Property | Value | Units |
| Molecular Formula | C₁₂H₂₅ClO₂S | |
| Molecular Weight | 268.84 | g/mol |
| Melting Point | 41-42 | °C |
| Boiling Point | 126-130 (at 4 mmHg) | °C |
| Density | 1.04 | g/cm³ |
| Appearance | White to cream to pale yellow solid |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are standard laboratory procedures for organic solids.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[3] This property is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes
-
Mortar and pestle[4]
-
Spatula[3]
-
Thermometer[4]
Procedure:
-
Grind a small amount of this compound into a fine powder using a mortar and pestle.[4]
-
Pack the powdered sample into a capillary tube to a height of about 1-2 cm by tapping the sealed end of the tube on a hard surface.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[4]
-
Decrease the heating rate to about 2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4]
-
Record the temperature at which the last crystal of the solid melts (the end of the melting range).[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For compounds that decompose at their atmospheric boiling point, the boiling point is determined under reduced pressure.
Apparatus:
-
Capillary tube, sealed at one end[9]
-
Thermometer[7]
-
Vacuum source and manometer (for reduced pressure determination)
Procedure:
-
Place a small amount of liquid this compound (melted if necessary) into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[9]
-
Attach the test tube to a thermometer and place the assembly in a heating block or oil bath.[8]
-
If determining the boiling point under reduced pressure, connect the apparatus to a vacuum source and manometer.
-
Heat the apparatus slowly and evenly.[9]
-
Observe the capillary tube. A slow stream of bubbles will emerge from the open end.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[10]
Density Determination
The density of a substance is its mass per unit volume.[11] For a solid, this can be determined by measuring its mass and the volume of a liquid it displaces.[12]
Apparatus:
-
Analytical balance[11]
-
A liquid in which this compound is insoluble (e.g., water, though it may react slowly)
Procedure (by displacement):
-
Weigh a sample of solid this compound using an analytical balance.[14]
-
Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V1).[12]
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[14]
-
Record the final volume (V2).[12]
-
The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[12]
-
Calculate the density using the formula: Density = Mass / Volume.[11]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]
Apparatus:
-
Test tubes[16]
-
Spatula[15]
-
Vortex mixer or stirring rod[15]
-
A range of solvents (e.g., water, ethanol, diethyl ether, acetone)[16]
Procedure:
-
Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[16]
-
Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[16]
-
After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds).[15][16]
-
Observe whether the solid dissolves completely. If it does, the compound is soluble in that solvent under the tested conditions.[15]
-
If the compound is soluble in water, the pH of the resulting solution can be tested with litmus paper to determine if it is acidic or basic.[17]
Synthetic Application Workflow
This compound is a versatile reagent in organic synthesis, commonly used to introduce the dodecanesulfonyl group. A frequent application is the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[18][19][20]
Caption: Synthetic workflow for the reaction of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 10147-40-7 [amp.chemicalbook.com]
- 3. pennwest.edu [pennwest.edu]
- 4. almaaqal.edu.iq [almaaqal.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 13. mt.com [mt.com]
- 14. wjec.co.uk [wjec.co.uk]
- 15. chem.ws [chem.ws]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-Dodecanesulfonyl Chloride for Researchers and Drug Development Professionals
An authoritative overview of 1-Dodecanesulfonyl Chloride, detailing its chemical properties, synthesis, and applications in proteomics and drug development, with a focus on its role as a derivatizing agent for sensitive analysis of amino acids and peptides.
Introduction
This compound, a member of the sulfonyl chloride family, is a reactive organic compound with significant applications in chemical synthesis and analytical chemistry. Its utility is primarily derived from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable reagent for the derivatization of biomolecules, enhancing their detectability and separation in various analytical techniques. This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and a detailed examination of its application in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.
Chemical Structure and Identification
This compound consists of a twelve-carbon alkyl chain (dodecyl group) attached to a sulfonyl chloride functional group.
Chemical Structure:
CH₃(CH₂)₁₁SO₂Cl
CAS Number: 10147-40-7[1]
This unique combination of a long, nonpolar alkyl chain and a highly reactive sulfonyl chloride group imparts specific solubility and reactivity characteristics to the molecule.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅ClO₂S | [1] |
| Molecular Weight | 268.84 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 35-39 °C | |
| Boiling Point | 165-167 °C at 2 mmHg | |
| Density | 1.044 g/cm³ | |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran. Reacts with water. |
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidative chlorination of 1-dodecanethiol. This process transforms the thiol group into a sulfonyl chloride.
Synthesis of this compound.
Experimental Protocol: Synthesis from 1-Dodecanethiol
This protocol describes a general method for the synthesis of alkanesulfonyl chlorides from the corresponding alkanethiols.
Materials:
-
1-Dodecanethiol
-
Glacial acetic acid
-
Chlorine gas
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 1-dodecanethiol in glacial acetic acid.
-
Cool the reaction mixture in an ice-water bath to maintain a temperature between 0 and 5 °C.
-
Bubble chlorine gas through the stirred solution. The reaction is exothermic, so the rate of chlorine addition should be controlled to keep the temperature below 10 °C.
-
Continue the chlorine addition until the reaction is complete, which can be monitored by the disappearance of the thiol starting material using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the crude this compound.
-
Extract the product with dichloromethane.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.
Note: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and the evolution of hydrochloric acid.
Applications in Proteomics and Drug Development
This compound is a valuable tool in proteomics and related fields, primarily for the chemical modification of peptides and amino acids.[1] This derivatization is often a prerequisite for enhancing the analytical performance of techniques like HPLC and mass spectrometry.
Derivatization of Amino Acids for HPLC Analysis
The primary amino groups of amino acids are nucleophilic and react with the electrophilic sulfonyl chloride group of this compound to form stable sulfonamide derivatives. This process, known as derivatization or tagging, imparts several advantageous properties to the amino acids:
-
Increased Hydrophobicity: The long dodecyl chain significantly increases the hydrophobicity of the amino acid, leading to better retention and separation on reversed-phase HPLC columns.
-
Enhanced UV-Vis or Fluorescence Detection: While this compound itself is not fluorescent, the introduction of a bulky, chromophoric group can improve detection. For more sensitive fluorescence detection, analogues of sulfonyl chlorides containing fluorophores (e.g., dansyl chloride) are commonly used. The principles of the derivatization reaction, however, remain the same.
Workflow for Amino Acid Analysis using this compound Derivatization.
Experimental Protocol: Derivatization of Amino Acids
This protocol provides a general procedure for the derivatization of amino acids with a sulfonyl chloride reagent for HPLC analysis.
Materials:
-
Amino acid standard solution or protein hydrolysate
-
1 M Sodium bicarbonate buffer (pH 9.0)
-
This compound solution in acetone (e.g., 10 mg/mL)
-
Acetonitrile
-
Formic acid
-
HPLC system with a C18 column and UV-Vis detector
Procedure:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of 1 M sodium bicarbonate buffer to adjust the pH for the reaction.
-
Add 200 µL of the this compound solution in acetone.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., glycine) to quench the excess sulfonyl chloride.
-
Centrifuge the sample to pellet any precipitate.
-
Inject an aliquot of the supernatant into the HPLC system for analysis.
-
Separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of an ion-pairing agent like formic acid.
-
Detection is performed at a wavelength where the sulfonamide derivatives absorb.
Conclusion
This compound is a versatile reagent with a well-defined chemical structure and reactivity profile. Its primary utility in the fields of proteomics and drug development lies in its ability to derivatize primary and secondary amines, such as those found in amino acids and peptides. This derivatization enhances the analytical properties of these biomolecules, facilitating their separation and sensitive detection by techniques like HPLC. The straightforward synthesis and derivatization protocols make this compound and its analogues accessible and valuable tools for researchers and scientists in these disciplines.
References
Synthesis of 1-Dodecanesulfonyl Chloride from Dodecanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-dodecanesulfonyl chloride from 1-dodecanethiol. Sulfonyl chlorides are crucial intermediates in organic synthesis, serving as precursors for the preparation of sulfonamides, sulfonate esters, and other important sulfur-containing compounds widely utilized in medicinal chemistry and materials science. This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.
Introduction
The conversion of thiols to sulfonyl chlorides is a key transformation in organic chemistry. The primary method for this conversion is the oxidative chlorination of the thiol functional group. While classical methods often employ hazardous reagents like gaseous chlorine, recent advancements have led to the development of milder, more efficient, and environmentally benign protocols.[1][2] This guide focuses on modern and practical laboratory-scale syntheses of this compound from 1-dodecanethiol, offering a comparative analysis of different approaches.
Comparative Analysis of Synthetic Methodologies
Several reagent systems have been effectively employed for the oxidative chlorination of thiols. The choice of method often depends on factors such as reaction time, yield, cost of reagents, and functional group tolerance. Below is a summary of quantitative data for different methodologies applicable to the synthesis of long-chain alkanesulfonyl chlorides.
| Reagent System | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Trichloroisocyanuric acid | 1-Dodecanethiol | 30 min | 0-5 | 61 | [1] |
| H₂O₂ / SOCl₂ | Aliphatic Thiols | 1 min | 25 | up to 97 | [2] |
| H₂O₂ / ZrCl₄ | Aliphatic Thiols | 1 min | Room Temp. | up to 98 | [3] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on published literature and represent reliable methods for the preparation of this compound.
Method 1: Oxidation with Trichloroisocyanuric Acid
This protocol provides a convenient laboratory-scale synthesis using a stable and easy-to-handle chlorinating agent.[1]
Reagents:
-
1-Dodecanethiol (1.74 g, 8.6 mmol)
-
Trichloroisocyanuric acid (2.90 g, 12.5 mmol)
-
Acetonitrile (32 mL)
-
Water (8 mL)
-
Ethyl acetate (30 mL)
-
Petroleum ether (50 mL)
-
1% HCl (aq) (50 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirring solution of 1-dodecanethiol in a mixture of acetonitrile and water (4:1 v/v, 40 mL) in an ice bath, add trichloroisocyanuric acid portion-wise. Maintain the reaction temperature at or below 5 °C during the addition.
-
Stir the mixture for 30 minutes in the ice bath.
-
Remove the precipitated cyanuric acid by filtration and wash it with ethyl acetate (30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure, ensuring the bath temperature does not exceed 30 °C.
-
Dissolve the crude product in petroleum ether (50 mL) and wash with cold 1% aqueous HCl (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product as a white powder (1.40 g, 61% yield).[1]
Method 2: Direct Oxidative Chlorination with H₂O₂ and SOCl₂
This method is a highly efficient and rapid procedure for the conversion of thiols to sulfonyl chlorides.[2]
General Procedure for Aliphatic Thiols:
Reagents:
-
Thiol (e.g., 1-Dodecanethiol) (2 mmol)
-
30% Hydrogen peroxide (6 mmol, 0.6 mL)
-
Thionyl chloride (2 mmol, 0.14 mL)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of the thiol (2 mmol), 30% H₂O₂ (6 mmol), and thionyl chloride (2 mmol).
-
Stir the mixture in acetonitrile at 25 °C. The reaction is typically very fast, often completing within 1 minute for aliphatic thiols.[2]
-
Upon completion, the reaction mixture can be worked up by extraction and purification, typically by removing the solvent under reduced pressure and purifying the residue if necessary.
Product Characterization
The synthesized this compound can be characterized using standard analytical techniques.
| Analysis | Data |
| Melting Point | 38–39 °C |
| ¹H NMR (300 MHz, CDCl₃) | δ 0.883 (t, J = 6.8, 3H), 1.20–1.40 (m, 16H), 1.40-1.55 (m, 2H), 1.85-2.00 (m, 2H), 3.65 (t, J = 7.5, 2H) |
| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound from 1-dodecanethiol.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1-dodecanethiol can be accomplished through several effective methods. The use of trichloroisocyanuric acid offers a straightforward procedure with a simple work-up.[1] For higher efficiency and shorter reaction times, the combination of hydrogen peroxide with either thionyl chloride or zirconium tetrachloride presents a powerful alternative.[2][3] The selection of the most appropriate method will be guided by the specific requirements of the research or development project, including scale, desired purity, and available resources. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of chemical synthesis.
References
An In-Depth Technical Guide to the Laboratory Preparation of 1-Dodecanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of 1-dodecanesulfonyl chloride, a key intermediate in organic synthesis. It details multiple synthetic pathways, presents quantitative data in a structured format, and includes detailed experimental protocols and safety information.
Introduction
This compound is a valuable reagent used in the synthesis of various organic compounds, including surfactants, sulfonamides, and sulfonate esters. Its long alkyl chain imparts specific solubility and reactivity characteristics that are leveraged in drug development and material science. This document outlines the primary methods for its preparation, focusing on safety and practicality in a laboratory setting.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the final product is provided below.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Dodecanethiol | C₁₂H₂₆S | 202.40 | -7.5 | 266-283 |
| Trichloroisocyanuric Acid | C₃Cl₃N₃O₃ | 232.41 | 246-247 (decomposes) | N/A |
| This compound | C₁₂H₂₅ClO₂S | 268.84 | 39-42 [1] | 126-130 @ 4 mmHg [2] |
| Sodium 1-Dodecanesulfonate | C₁₂H₂₅NaO₃S | 272.38 | >300 | N/A |
| 1-Dodecyl Bromide | C₁₂H₂₅Br | 249.24 | -11 to -9 | 276 |
Synthetic Routes and Experimental Protocols
There are several established methods for the preparation of this compound. The most common laboratory-scale synthesis starts from 1-dodecanethiol. Alternative routes include the conversion of sodium 1-dodecanesulfonate or the synthesis from 1-dodecyl bromide.
Route 1: Oxidation of 1-Dodecanethiol with Trichloroisocyanuric Acid
This method is a safer alternative to the traditional use of chlorine gas and is well-suited for a laboratory setting.[3]
Reaction Scheme:
Materials:
-
1-Dodecanethiol (1.74 g, 8.6 mmol)
-
Trichloroisocyanuric acid (2.90 g, 12.5 mmol)
-
Acetonitrile (32 mL)
-
Deionized water (8 mL)
-
Ethyl acetate (30 mL)
-
Petroleum ether (50 mL)
-
1% Hydrochloric acid (aq) (50 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.74 g of 1-dodecanethiol in a mixture of 32 mL of acetonitrile and 8 mL of water.
-
Cool the stirring solution in an ice bath.
-
Add 2.90 g of trichloroisocyanuric acid portion-wise, ensuring the reaction temperature does not exceed 5°C.[3]
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. A precipitate of cyanuric acid will form.
-
Remove the cyanuric acid precipitate by filtration and wash it with 30 mL of ethyl acetate.
-
Combine the filtrate and the ethyl acetate wash.
-
Concentrate the combined organic solution under reduced pressure. The bath temperature should be kept below 30°C to minimize hydrolysis of the product.
-
Dissolve the crude product in 50 mL of petroleum ether.
-
Wash the petroleum ether solution with 50 mL of cold 1% aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound as a white solid.[3]
Quantitative Data:
-
Yield: Approximately 1.40 g (61%)[3]
-
Purity: Can be further purified by recrystallization from a suitable solvent like hexane.
Route 2: Synthesis from Sodium 1-Dodecanesulfonate (Generalized Procedure)
This method involves the conversion of the sulfonic acid salt to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. This is a general procedure for the synthesis of sulfonyl chlorides from their corresponding salts.[1][4]
Reaction Scheme:
Materials:
-
Sodium 1-dodecanesulfonate
-
Thionyl chloride (or oxalyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Reaction flask with reflux condenser and gas trap.
Procedure:
-
Ensure all glassware is thoroughly dried.
-
In a round-bottom flask under an inert atmosphere, suspend the powdered sodium 1-dodecanesulfonate in an excess of thionyl chloride (or a solution of oxalyl chloride in an anhydrous solvent).
-
The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.[4] The reaction should be monitored by a suitable method (e.g., TLC, GC-MS) to determine completion.
-
After cooling to room temperature, the excess thionyl chloride or oxalyl chloride is carefully removed by distillation under reduced pressure.
-
The crude this compound is then purified, typically by vacuum distillation or recrystallization.
Route 3: Synthesis from 1-Dodecyl Bromide (via 1-Dodecanethiol)
This two-step process involves the initial conversion of 1-dodecyl bromide to 1-dodecanethiol, which is then oxidized to this compound as described in Route 1.
Reaction Scheme:
Step 1: C₁₂H₂₅Br + NaSH → C₁₂H₂₅SH + NaBr Step 2: C₁₂H₂₅SH + Oxidizing Agent → C₁₂H₂₅SO₂Cl
Materials:
-
1-Dodecyl bromide
-
Sodium hydrosulfide (NaSH)
-
Ethanol or a similar solvent
-
Reaction flask with reflux condenser.
Procedure:
-
Dissolve 1-dodecyl bromide in ethanol in a round-bottom flask.
-
Add a solution of sodium hydrosulfide in ethanol to the flask.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by GC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude 1-dodecanethiol can be purified by distillation under reduced pressure. It is then used as the starting material in Route 1.
Data Summary
The following table summarizes the key quantitative parameters for the primary synthetic route.
Table 2: Summary of Synthetic Protocol for Route 1
| Parameter | Value | Reference |
| Starting Material | 1-Dodecanethiol | [3] |
| Reagent | Trichloroisocyanuric Acid | [3] |
| Solvent | Acetonitrile/Water (4:1) | [3] |
| Reaction Temperature | 0-5 °C | [3] |
| Reaction Time | 30 minutes | [3] |
| Yield | 61% | [3] |
| Purification Method | Liquid-liquid extraction, evaporation | [3] |
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the primary synthetic route and the general reaction pathway.
Safety and Handling
This compound:
-
Hazards: May cause an allergic skin reaction.[4][5][6][7] It is moisture-sensitive and should be handled in a dry environment.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7][8]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]
1-Dodecanethiol:
-
Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
PPE: Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Has a strong, unpleasant odor.
Trichloroisocyanuric Acid:
-
Hazards: Strong oxidizing agent. Contact with combustible material may cause fire. Causes serious eye irritation.
-
PPE: Wear protective gloves, clothing, and eye/face protection.
-
Handling: Keep away from heat and combustible materials.
Thionyl Chloride and Oxalyl Chloride:
-
Hazards: Highly corrosive and react violently with water. Cause severe skin burns and eye damage. Toxic if inhaled.
-
PPE: Must be handled with extreme care, using appropriate gloves, clothing, and full-face protection in a certified chemical fume hood.
-
Handling: Work in a well-ventilated fume hood. Have appropriate quenching agents and emergency procedures in place.
Always consult the Safety Data Sheet (SDS) for each chemical before use. [6][7][8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Reactivity of Long-Chain Sulfonyl Chlorides with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction between long-chain sulfonyl chlorides and primary amines, a fundamental transformation in organic synthesis with significant implications for drug discovery and development. The resulting long-chain sulfonamides are of increasing interest due to their unique physicochemical properties and diverse biological activities. This document details the reaction mechanism, key influencing factors, quantitative data, experimental protocols, and applications in medicinal chemistry.
Core Reaction: Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary amine is a classic example of nucleophilic acyl substitution at the sulfur atom, leading to the formation of a stable sulfonamide bond. The overall transformation can be represented as follows:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
where R is a long alkyl chain and R' is an alkyl or aryl group.
Reaction Mechanism
The reaction proceeds through a stepwise addition-elimination mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Factors Influencing Reactivity and Selectivity
Several parameters critically influence the rate and outcome of the reaction between long-chain sulfonyl chlorides and primary amines. Careful control of these factors is essential to maximize the yield of the desired mono-sulfonated product and minimize side reactions.
Key Reaction Parameters:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is crucial. Using a slight excess of the primary amine can help to ensure the complete consumption of the sulfonyl chloride.
-
Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like pyridine or a tertiary amine like triethylamine is commonly used to scavenge the HCl produced. The base should be strong enough to neutralize the acid but not so strong as to deprotonate the newly formed sulfonamide, which could lead to side reactions.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to improve selectivity for mono-sulfonylation.
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution helps to maintain a low concentration of the electrophile, which favors the reaction with the more nucleophilic primary amine over potential side reactions.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. The choice of solvent can affect the solubility of the reactants and the reaction kinetics.
The Challenge of Di-sulfonylation
A common side reaction when using primary amines is di-sulfonylation, where the initially formed mono-sulfonamide is further sulfonylated. This occurs because the hydrogen on the nitrogen of the mono-sulfonamide is acidic and can be removed by the base, creating a nucleophilic sulfonamide anion that can react with another molecule of the sulfonyl chloride.
Strategies to Minimize Di-sulfonylation:
-
Control Stoichiometry: Use a 1:1 molar ratio of amine to sulfonyl chloride or a slight excess of the amine.
-
Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture.
-
Low Temperature: Perform the reaction at 0 °C or below.
-
Choice of Base: Use a weaker or sterically hindered base.
Quantitative Data on Reactivity
The reactivity of sulfonyl chlorides with primary amines is generally high, often leading to excellent yields of the corresponding sulfonamides. The following tables summarize representative quantitative data for these reactions, with a focus on long-chain substrates.
| Sulfonyl Chloride | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | 1-Octylamine | 1 M NaOH | Water | RT | - | 98 | [1] |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 0 - RT | 6 | 86 | [2] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | - | 100 | [2] |
Table 1: Reaction of Aryl Sulfonyl Chlorides with Primary Amines.
| Sulfonyl Chloride | Primary Amine | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Dodecanesulfonyl chloride | n-Butylamine | Triethylamine | Dichloromethane | 0 to RT | 12h | High |
| Octanesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | 0 to RT | 12h | High |
| Hexadecanesulfonyl chloride | Cyclohexylamine | Triethylamine | THF | 0 to RT | 24h | Moderate to High |
Table 2: Representative Reactions of Aliphatic Long-Chain Sulfonyl Chlorides with Primary Amines (Expected Outcomes).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of long-chain sulfonamides.
General Protocol for the Synthesis of N-Alkyl-Arenesulfonamides
This protocol describes a typical procedure for the reaction of an aromatic sulfonyl chloride with a long-chain primary amine.
Materials:
-
Aromatic sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.0 mmol)
-
Long-chain primary amine (e.g., 1-octylamine, 1.05 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the long-chain primary amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Dissolve the aromatic sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-alkyl-arenesulfonamide.
Protocol for the Synthesis of N-Alkyl-Alkanesulfonamides
This protocol is adapted for the reaction of a long-chain aliphatic sulfonyl chloride with a primary amine. Given the non-polar nature of both reactants and the product, purification may require careful optimization of chromatographic conditions or recrystallization from a suitable solvent system.
Materials:
-
Long-chain alkanesulfonyl chloride (e.g., dodecanesulfonyl chloride, 1.0 mmol)
-
Primary amine (e.g., n-butylamine, 1.05 mmol)
-
Pyridine (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Diethyl Ether for elution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine in anhydrous THF.
-
Cool the solution to 0 °C and add pyridine.
-
Slowly add the long-chain alkanesulfonyl chloride to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with diethyl ether and wash with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
The crude product, a long-chain N-alkyl-alkanesulfonamide, can be purified by flash chromatography on silica gel using a gradient of hexane and diethyl ether or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[3] The incorporation of a long alkyl chain can significantly increase the lipophilicity of the molecule, which can be a desirable property for enhancing membrane permeability and targeting specific biological environments.[4]
Examples of Drug Classes Containing the Sulfonamide Moiety:
-
Antibacterial Agents: The original "sulfa drugs" are a class of antibiotics that act by inhibiting bacterial folic acid synthesis.
-
Diuretics: Thiazide diuretics, such as hydrochlorothiazide, contain a sulfonamide group and are used to treat high blood pressure.
-
Anticancer Agents: Several modern anticancer drugs incorporate a sulfonamide moiety, which can contribute to their binding to target enzymes.
-
Antiviral Agents: Some HIV protease inhibitors contain a sulfonamide group, which is crucial for their activity.
While a specific, widely marketed drug featuring a long-chain sulfonyl chloride in its synthesis is not prominently documented in publicly available literature, the synthesis of lipophilic sulfonamide derivatives is an active area of research in medicinal chemistry for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Visualizations
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Experimental Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Factors Influencing Reaction Outcome
Caption: Key factors influencing the outcome of sulfonamide synthesis.
References
Navigating the Solubility of 1-Dodecanesulfonyl Chloride: A Technical Guide for Researchers
An in-depth guide for scientists and drug development professionals on the solubility characteristics of 1-dodecanesulfonyl chloride in common organic solvents, providing predictive insights and detailed experimental methodologies.
Introduction
This compound (C₁₂H₂₅ClO₂S), a long-chain alkanesulfonyl chloride, is a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters, which are prevalent in medicinal chemistry. The efficiency of synthetic routes, purification strategies, and formulation development involving this reagent are critically dependent on its solubility in various organic solvents. This technical guide offers a comprehensive overview of the predicted solubility of this compound, alongside detailed experimental protocols for its quantitative and qualitative determination, to empower researchers in optimizing their chemical processes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₂H₂₅ClO₂S |
| Molecular Weight | 268.84 g/mol [1] |
| Appearance | Solid |
| Melting Point | 41-42 °C |
| Boiling Point | 126-130 °C at 4 mmHg |
Data sourced from various chemical suppliers and databases.
Predicted Solubility Profile
This structure suggests the following solubility trends:
-
High Solubility is anticipated in moderately polar and nonpolar aprotic solvents that can accommodate the long alkyl chain while interacting with the polar head group. This includes:
-
Halogenated hydrocarbons: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone, Methyl ethyl ketone (MEK)
-
Esters: Ethyl acetate
-
-
Moderate to Low Solubility is expected in:
-
Nonpolar hydrocarbon solvents: Hexane, Toluene. The large nonpolar chain should facilitate some dissolution, but the polar sulfonyl chloride group may limit miscibility.
-
-
Reactive/Insoluble in:
-
Protic solvents: Water, alcohols (e.g., methanol, ethanol). This compound is expected to be largely insoluble in water due to its long hydrophobic tail. Furthermore, sulfonyl chlorides are reactive towards protic solvents, undergoing solvolysis to form the corresponding sulfonic acid or ester. This reactivity precludes simple solubility measurements in these media.
-
The following table summarizes the predicted solubility of this compound in common organic solvents. It is crucial to note that these are estimations and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Potential for Reaction |
| Alcohols | Methanol, Ethanol | Low / Reactive | High (Solvolysis) |
| Ethers | Diethyl ether, THF | High | Low |
| Ketones | Acetone, MEK | High | Low |
| Esters | Ethyl acetate | High | Low |
| Halogenated | Dichloromethane | High | Low |
| Hydrocarbons | Hexane, Toluene | Moderate to Low | Low |
| Protic | Water | Very Low / Reactive | High (Hydrolysis) |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development. Below are detailed protocols for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility and is useful for initial solvent screening.
Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by continuous stirring.
-
Visually inspect the solution against a dark, contrasting background.
-
Record the observation:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles are still visible.
-
Insoluble: The solid shows no apparent sign of dissolution.
-
Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for the precise determination of the solubility of this compound in a specific solvent at a given temperature.
Objective: To determine the mass of this compound that can be dissolved in a given volume of solvent to create a saturated solution.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Pre-weighed collection vials
-
Vacuum oven or nitrogen stream for solvent evaporation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure saturation.
-
Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and dispense a precise volume of the filtrate into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
Express the solubility in terms of g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtered aliquot.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for quantitative solubility determination.
This comprehensive guide provides a framework for understanding and experimentally determining the solubility of this compound. By combining predictive knowledge with robust experimental protocols, researchers can effectively integrate this important reagent into their synthetic and development workflows.
References
Spectroscopic data of 1-Dodecanesulfonyl chloride (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-dodecanesulfonyl chloride (CAS No. 13450-79-0), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Executive Summary
This compound is a long-chain aliphatic sulfonyl chloride. Its molecular formula is C₁₂H₂₅ClO₂S, and it has a molecular weight of 268.84 g/mol . The spectroscopic data presented herein provides critical information for the structural elucidation and quality control of this compound. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | Triplet | 2H | -CH₂-SO₂Cl |
| ~1.85 | Multiplet | 2H | -CH₂-CH₂-SO₂Cl |
| ~1.25-1.40 | Multiplet | 18H | -(CH₂)₉- |
| ~0.88 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~63.0 | -CH₂-SO₂Cl |
| ~31.9 | -(CH₂)ₙ- |
| ~29.6 | -(CH₂)ₙ- |
| ~29.5 | -(CH₂)ₙ- |
| ~29.3 | -(CH₂)ₙ- |
| ~29.0 | -(CH₂)ₙ- |
| ~28.5 | -(CH₂)ₙ- |
| ~24.8 | -CH₂-CH₂-SO₂Cl |
| ~22.7 | -(CH₂)ₙ- |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2854 | Strong | C-H stretch (alkane) |
| 1467 | Medium | C-H bend (alkane) |
| 1377 | Strong | S=O stretch (asymmetric) |
| 1167 | Strong | S=O stretch (symmetric) |
| 585 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 268/270 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 169 | Moderate | [M - SO₂Cl]⁺ |
| 99/101 | Moderate | [SO₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
NMR Spectroscopy
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
The Synthetic Versatility of 1-Dodecanesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
1-Dodecanesulfonyl chloride, a prominent member of the sulfonyl chloride family, serves as a versatile and critical reagent in modern organic synthesis. Its utility stems from the highly reactive sulfonyl chloride moiety attached to a long lipophilic dodecyl chain. This unique structure allows for the introduction of the dodecanesulfonyl group into a wide array of organic molecules, thereby modifying their chemical and physical properties. This technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Core Applications in Organic Synthesis
The primary applications of this compound revolve around its reactivity towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These functional groups are integral to the fields of medicinal chemistry, materials science, and chemical biology.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted dodecanesulfonamides. The sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents, exhibiting a broad range of biological activities. The long dodecyl chain can impart increased lipophilicity to drug candidates, potentially enhancing their membrane permeability and pharmacokinetic profiles. The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
A typical procedure involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base like pyridine or triethylamine at temperatures ranging from 0 to 25 °C. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.
Formation of Sulfonate Esters
This compound readily reacts with alcohols in the presence of a base to form sulfonate esters, also known as dodecylsulfonates or "dodecylates". This transformation is pivotal for converting a poor leaving group (hydroxyl) into an excellent leaving group (dodecylsulfonate). The resulting dodecylsulfonate group is a stable and effective leaving group in nucleophilic substitution (SN2) and elimination (E1, E2) reactions. This "activation" of alcohols opens up a plethora of subsequent synthetic transformations. The formation of sulfonate esters typically proceeds with the retention of the stereochemical configuration of the alcohol, as the reaction occurs at the oxygen atom and not the chiral carbon.
Protecting Group for Amines and Phenols
The dodecanesulfonyl group can be employed as a protecting group for amines and phenols. Upon reaction with this compound, the nucleophilicity and basicity of amines are significantly reduced, allowing for selective reactions at other sites of the molecule. Similarly, the protection of electron-rich phenols as dodecylsulfonate esters can prevent their oxidation during subsequent synthetic steps. While the dodecanesulfonyl group is generally stable under both acidic and basic conditions, its removal can be challenging and often requires strong reducing conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of sulfonamides and sulfonate esters using sulfonyl chlorides, which are applicable to this compound.
Table 1: Synthesis of N-Aryl Sulfonamides
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 |
| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 |
| 3 | Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 |
Data adapted from a study on regioselective synthesis of 3-arylindoles.
Table 2: One-Pot Synthesis of Sulfonamides from Thiols
| Entry | Thiol | Amine | Oxidizing System | Solvent | Yield (%) | |---|---|---|---|---| | 1 | Thiophenol | Aniline | N-Chlorosuccinimide/Tetrabutylammonium chloride | Acetonitrile | High | | 2 | Benzyl mercaptan | Morpholine | N-Chlorosuccinimide/Tetrabutylammonium chloride | Acetonitrile | High |
This table illustrates an alternative in-situ generation of the sulfonyl chloride from a thiol, followed by reaction with an amine.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Dodecylsulfonamides
-
Materials: this compound, primary or secondary amine, pyridine (or triethylamine), dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
To the cooled solution, add a solution of this compound (1.05 eq) in dry dichloromethane dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-dodecylsulfonamide.
-
Protocol 2: General Procedure for the Synthesis of Dodecylsulfonate Esters
-
Materials: this compound, alcohol, pyridine (or triethylamine), dichloromethane (DCM).
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Maintain the reaction at 0 °C for 1-4 hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer with cold 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
The resulting crude dodecylsulfonate ester can often be used in the next step without further purification. If necessary, purify by column chromatography.
-
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships of this compound applications.
Caption: General workflow for the synthesis of N-dodecylsulfonamides.
Caption: General workflow for the synthesis of dodecylsulfonate esters.
Caption: Logical relationships of this compound's applications.
1-Dodecanesulfonyl Chloride: A Versatile Precursor for the Synthesis of Novel Sulfonamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecanesulfonyl chloride, a long-chain aliphatic sulfonyl chloride, serves as a crucial building block in the synthesis of a diverse array of N-substituted dodecanesulfonamides. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the wide range of biological activities exhibited by sulfonamide derivatives. The incorporation of the twelve-carbon alkyl chain can impart unique physicochemical properties, such as increased lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis of sulfonamides using this compound as a precursor, including detailed experimental protocols, quantitative data, and insights into the biological activities of the resulting compounds.
Synthesis of N-Substituted Dodecanesulfonamides
The most common and direct method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of N-substituted dodecanesulfonamides.
Experimental Protocols
Detailed methodologies for the synthesis of various classes of dodecanesulfonamides are provided below. These protocols are based on established procedures for sulfonamide synthesis and can be adapted for specific substrates.
Protocol 1: Synthesis of N-Aryl Dodecanesulfonamides
This protocol describes the reaction of this compound with an aromatic amine, such as a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-chloroaniline)
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl Dodecanesulfonamides
This protocol outlines the synthesis of dodecanesulfonamides from aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., butylamine, piperidine, morpholine)
-
Triethylamine (or other suitable base)
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Combine the aliphatic amine (1.0 eq) and triethylamine (1.2 eq) in THF in a round-bottom flask and cool to 0 °C.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude N-alkyl dodecanesulfonamide.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Synthesis of N-Dodecanesulfonyl Amino Acids
This protocol details the N-acylation of an amino acid, such as glycine, using this compound in a Schotten-Baumann reaction. This method is analogous to the synthesis of N-decanoylglycine from decanoyl chloride.[1]
Materials:
-
This compound
-
Glycine (or other amino acid)
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent for washing
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.1 eq) in a flask and cool to 0-5 °C.
-
Add this compound (1.05 eq) portion-wise or as a solution in a water-immiscible organic solvent, maintaining the temperature below 10 °C and the pH between 10 and 11 by the addition of NaOH solution as needed.
-
Stir the mixture vigorously for 2-4 hours at low temperature.
-
After the reaction is complete (indicated by the disappearance of the sulfonyl chloride), wash the aqueous solution with diethyl ether to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl to precipitate the N-dodecanesulfonyl amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-substituted sulfonamides. While specific data for this compound reactions are not widely published, the tables provide expected ranges based on analogous reactions with other sulfonyl chlorides.
Table 1: Reaction Conditions and Yields for N-Aryl Sulfonamide Synthesis
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 12-24 | 75-90 |
| p-Toluidine | Pyridine | DCM | 0 to RT | 12-24 | 80-95 |
| p-Chloroaniline | Pyridine | DCM | 0 to RT | 12-24 | 70-85 |
Table 2: Reaction Conditions and Yields for N-Alkyl Sulfonamide Synthesis
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Triethylamine | THF | 0 to RT | 4-12 | 85-95 |
| Piperidine | Triethylamine | THF | 0 to RT | 2-8 | 90-98 |
| Morpholine | Triethylamine | THF | 0 to RT | 2-8 | 90-98 |
Table 3: Reaction Conditions and Yields for N-Dodecanesulfonyl Amino Acid Synthesis
| Amino Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Glycine | NaOH | Water | 0-10 | 2-4 | 70-90 |
| Alanine | NaOH | Water | 0-10 | 2-4 | 65-85 |
| Valine | NaOH | Water | 0-10 | 2-4 | 60-80 |
Biological Activity of Dodecanesulfonamide Derivatives
Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The long alkyl chain of dodecanesulfonamides can enhance their interaction with biological membranes and lipophilic binding sites, potentially leading to improved potency and altered selectivity profiles.
Antimicrobial Activity
Long-chain N-substituted amides have been shown to exhibit antimicrobial activity against a range of bacteria, yeasts, and molds.[2] While specific studies on dodecanesulfonamides are limited, it is plausible that these compounds would also possess antimicrobial properties. The lipophilic dodecyl chain could facilitate the penetration of the molecule through the microbial cell wall and membrane.
Potential Signaling Pathways and Mechanisms of Action:
The antimicrobial action of sulfonamides often involves the inhibition of essential metabolic pathways. For example, many antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Caption: Potential mechanism of antibacterial action of dodecanesulfonamides.
Antifungal Activity
Novel arylsulfonamides have been evaluated for their in vitro antifungal activity against various Candida species.[3] The fungistatic or fungicidal effects observed suggest that sulfonamide derivatives are a promising scaffold for the development of new antifungal agents. The introduction of a long alkyl chain could enhance the antifungal profile of these compounds.
Experimental Workflows and Logical Relationships
The synthesis and evaluation of dodecanesulfonamides involve a logical progression of steps, from the initial reaction to purification and subsequent biological testing.
Caption: Experimental workflow for the synthesis and biological evaluation of dodecanesulfonamides.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of N-substituted dodecanesulfonamides. The straightforward reaction with primary and secondary amines allows for the generation of diverse chemical libraries. The inherent biological activity of the sulfonamide functional group, coupled with the lipophilic nature of the dodecyl chain, makes these compounds promising candidates for drug discovery and development, particularly in the search for novel antimicrobial agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and application of this interesting class of molecules. Further investigation into the specific biological activities of dodecanesulfonamide derivatives is warranted to fully elucidate their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 1-Dodecanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed step-by-step protocol for the synthesis of N-substituted sulfonamides utilizing 1-dodecanesulfonyl chloride as a key reagent. The procedure outlined is a robust and widely applicable method for the formation of the sulfonamide linkage, a critical functional group in many pharmaceutical agents.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This application note details a representative protocol for the synthesis of an N-aryl sulfonamide, specifically N-(4-methylphenyl)-1-dodecanesulfonamide, and provides the necessary information for its successful execution and characterization.
Reaction Scheme
The general reaction for the synthesis of a sulfonamide from this compound and an amine is depicted below:
Experimental Protocol: Synthesis of N-(4-methylphenyl)-1-dodecanesulfonamide
This protocol details the synthesis of a representative N-aryl-1-dodecanesulfonamide.
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Infrared spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the flask to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure N-(4-methylphenyl)-1-dodecanesulfonamide.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-(4-methylphenyl)-1-dodecanesulfonamide.
| Parameter | Value |
| Reactant | p-Toluidine |
| Molar Equivalent | 1.0 |
| Reagent | This compound |
| Molar Equivalent | 1.0 |
| Base | Pyridine |
| Molar Equivalent | 1.2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Product | N-(4-methylphenyl)-1-dodecanesulfonamide |
| Yield | High |
| Purification Method | Silica Gel Column Chromatography |
Characterization Data (Reference)
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3208 (N-H stretching), 1361, 1149 (SO₂ stretching).[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃, δ ppm): 9.52 (s, 1H, NH, D₂O exchangeable), 7.18–7.39 (m, 10H, Ar-H).[1]
Experimental Workflow Diagram
References
Application Notes and Protocols: Comparative Reaction of 1-Dodecanesulfonyl Chloride with Aliphatic vs. Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and versatile method for the synthesis of these important compounds. This application note provides a detailed comparison of the reaction of 1-dodecanesulfonyl chloride with a representative aliphatic amine (butylamine) and a representative aromatic amine (aniline). Understanding the differences in reactivity, reaction conditions, and yields is crucial for the efficient synthesis of novel sulfonamide-based drug candidates.
Aliphatic amines are generally more nucleophilic and, therefore, more reactive than aromatic amines. This is due to the greater availability of the lone pair of electrons on the nitrogen atom in aliphatic amines. In aromatic amines, the lone pair is delocalized into the aromatic ring, which reduces its nucleophilicity. This fundamental difference in reactivity has significant implications for the synthesis of the corresponding sulfonamides.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Application Notes and Protocols: Mechanism and Synthesis of Sulfonate Esters from 1-Dodecanesulfonyl Chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of sulfonate esters from alcohols and sulfonyl chlorides is a cornerstone of modern organic synthesis, playing a pivotal role in drug development and medicinal chemistry. This reaction transforms a poorly leaving hydroxyl group into a highly effective sulfonate leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[1] 1-Dodecanesulfonyl chloride is a key reagent in this class, valued for introducing a long lipophilic alkyl chain, which can modulate the physicochemical properties of parent molecules, such as solubility, membrane permeability, and biodistribution. These characteristics make dodecyl sulfonate esters attractive moieties in the design of prodrugs and targeted drug delivery systems. This document provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, and insights into the applications of this important transformation.
Mechanism of Sulfonate Ester Formation
The reaction between an alcohol and this compound proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a good leaving group.
-
Deprotonation: The added base removes the proton from the oxonium ion, yielding the neutral sulfonate ester and the corresponding ammonium salt.
A critical feature of this reaction is that the C-O bond of the alcohol remains intact throughout the process.[2] This results in the retention of configuration at a chiral carbinol center, a property of significant importance in stereoselective synthesis.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of dodecyl sulfonate esters from primary, secondary, and tertiary alcohols using this compound. Reaction conditions should be optimized for each specific substrate.
Protocol 1: General Procedure for the Sulfonylation of Primary and Secondary Alcohols
This protocol is suitable for the esterification of less sterically hindered primary and secondary alcohols.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification reagents (e.g., distilled water, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding cold distilled water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Modified Procedure for the Sulfonylation of Tertiary Alcohols
The sulfonylation of sterically hindered tertiary alcohols can be more challenging and may require modified conditions to achieve reasonable yields.
Materials:
-
Same as Protocol 1, with the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add a catalytic amount of DMAP (0.1 eq.) to the reaction mixture.
-
Slowly add a solution of this compound (1.2-1.5 eq.) in anhydrous DCM.
-
The reaction may require elevated temperatures (e.g., reflux) and longer reaction times. Monitor the progress carefully by TLC.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the formation of dodecyl sulfonate esters from different classes of alcohols. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction scale.
| Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | 1-Butanol | Pyridine | DCM | 0 to RT | 4 | 85-95 |
| Primary | Benzyl alcohol | Triethylamine | DCM | 0 to RT | 3 | 90-98 |
| Secondary | 2-Pentanol | Pyridine | DCM | 0 to RT | 12 | 70-85 |
| Secondary | Cyclohexanol | Pyridine | DCM | RT | 24 | 65-80 |
| Tertiary | tert-Butanol | Pyridine/DMAP | DCM | Reflux | 48 | 10-30 |
Note: Data is compiled from general knowledge of sulfonyl chloride reactivity and may not represent specific experimental results for this compound due to a lack of publicly available quantitative data for a wide range of alcohols.
Applications in Drug Development
The incorporation of a dodecyl sulfonate moiety can significantly impact the therapeutic potential of a drug molecule. Key applications include:
-
Prodrug Design: The long alkyl chain of the dodecyl group can enhance the lipophilicity of a parent drug, improving its absorption and ability to cross cell membranes.[3][4] The sulfonate ester can then be cleaved in vivo by enzymatic or chemical hydrolysis to release the active pharmaceutical ingredient (API). This strategy can be employed to overcome poor bioavailability and improve the pharmacokinetic profile of a drug.[]
-
Targeted Drug Delivery: The lipophilic nature of the dodecyl chain can facilitate the incorporation of drug conjugates into lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles. These nanocarriers can be further functionalized with targeting ligands to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Enzyme Inhibition: Sulfonate esters can act as irreversible inhibitors of certain enzymes. The electrophilic sulfur atom can be attacked by a nucleophilic residue in the enzyme's active site, leading to covalent modification and inactivation of the enzyme. The dodecyl chain can contribute to the binding affinity and selectivity of the inhibitor by interacting with hydrophobic pockets in the enzyme.
Visualizations
Reaction Mechanism Workflow
Caption: Workflow of sulfonate ester formation.
Prodrug Activation Pathway
Caption: Conceptual pathway of prodrug activation.
References
Application Notes and Protocols for N-Protection of Amino Acids Using 1-Dodecanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of 1-dodecanesulfonyl chloride as an N-protecting group for amino acids. This information is intended for researchers in organic chemistry, peptide synthesis, and drug development who are exploring alternative protecting group strategies.
Introduction
In peptide synthesis and the chemical modification of amino acids, the protection of the α-amino group is a critical step to prevent undesired side reactions and ensure the formation of the correct peptide bond. Sulfonamides are a robust class of amine-protecting groups due to their stability under a wide range of reaction conditions. While arylsulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl) and o-nitrobenzenesulfonyl chloride (Ns-Cl) are commonly used, long-chain alkylsulfonyl chlorides such as this compound offer a potentially valuable alternative.
The dodecyl chain introduces significant lipophilicity, which can modify the solubility of the protected amino acid or peptide fragment, potentially aiding in purification or influencing its interaction with biological systems. The stability of the resulting N-dodecanesulfonyl (Dosyl) group is expected to be comparable to other alkylsulfonamides, offering orthogonality with other protecting groups.
Principles and Advantages
The reaction involves the nucleophilic attack of the amino group of an amino acid on the electrophilic sulfur atom of this compound, forming a stable sulfonamide bond. A base is required to neutralize the hydrochloric acid generated during the reaction.
Potential Advantages of the N-Dodecanesulfonyl (Dosyl) Group:
-
Increased Lipophilicity: The long alkyl chain can enhance solubility in organic solvents, which may be advantageous in solution-phase synthesis and purification.
-
Modified Physicochemical Properties: The introduction of a long alkyl chain can alter the properties of the final peptide, which could be useful in the development of peptidomimetics or lipopeptides.
-
Orthogonality: The Dosyl group is expected to be stable to acidic conditions used for the cleavage of Boc groups and basic conditions for the removal of Fmoc groups, offering orthogonality in complex synthetic strategies.
Experimental Protocols
The following protocols are general methods for the N-protection of amino acids using this compound. Optimization may be required for specific amino acids, particularly those with reactive side chains.
Protocol 1: N-Protection of Amino Acid Esters
This protocol is suitable for the N-protection of amino acid methyl or ethyl esters. The use of an esterified amino acid prevents the formation of undesirable side products with the carboxylic acid moiety.
Materials:
-
Amino acid methyl or ethyl ester hydrochloride
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq.) dropwise with stirring. Stir for 15 minutes to ensure the formation of the free amino acid ester.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Protection of Amino Acids (Schotten-Baumann Conditions)
This protocol describes the direct N-protection of amino acids under aqueous basic conditions.
Materials:
-
Amino acid
-
This compound
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, concentrated and 1 M)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 eq.) in 1 M NaOH solution (2.0 eq.) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: While stirring vigorously, add a solution of this compound (1.1 eq.) in dioxane or THF dropwise. Maintain the pH of the solution above 8-9 by the concurrent addition of 1 M NaOH solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
Extract the N-dodecanesulfonyl amino acid with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and evaporate the solvent to yield the product.
-
-
Purification: The product can be further purified by recrystallization if necessary.
Data Presentation
Due to the limited availability of specific data for this compound in the literature, the following tables provide a general framework for presenting quantitative data that should be collected during the experimental validation of this protecting group.
Table 1: Reaction Conditions and Yields for N-Dodecanesulfonylation of Amino Acid Esters
| Amino Acid Ester | Base | Solvent | Reaction Time (h) | Yield (%) |
| Gly-OMe | TEA | DCM | 24 | Data to be determined |
| Ala-OMe | DIEA | THF | 24 | Data to be determined |
| Val-OMe | TEA | DCM | 24 | Data to be determined |
| Leu-OMe | DIEA | THF | 24 | Data to be determined |
| Phe-OMe | TEA | DCM | 24 | Data to be determined |
Table 2: Stability of the N-Dodecanesulfonyl (Dosyl) Group
| Reagent/Condition | Stability | Observations |
| 20% Piperidine in DMF | Expected to be Stable | Data to be determined |
| Trifluoroacetic acid (TFA) | Expected to be Stable | Data to be determined |
| 6 M HCl, 110 °C, 24 h | Expected to be Stable | Data to be determined |
| H₂/Pd-C | Expected to be Stable | Data to be determined |
| Na/NH₃ (liquid) | Expected to be Labile | Data to be determined |
Visualizations
Experimental Workflow for N-Protection
Caption: General workflow for the N-protection of amino acids.
Role of N-Protection in Peptide Synthesis
Caption: The central role of N-protection in peptide synthesis.
Deprotection Strategies
The removal of the N-dodecanesulfonyl group is anticipated to require harsh reductive conditions, a characteristic feature of alkylsulfonamides.
-
Reductive Cleavage: Conditions such as sodium in liquid ammonia (Na/NH₃) are generally effective for cleaving sulfonamide bonds. However, these conditions are harsh and may not be compatible with all functional groups present in a complex peptide.
-
Alternative Methods: Other reductive methods, such as those employing samarium iodide (SmI₂) or electrochemical approaches, may also be explored for the cleavage of the Dosyl group.
It is crucial to perform detailed stability studies to confirm the orthogonality of the Dosyl group with other protecting groups and to develop reliable deprotection protocols that do not compromise the integrity of the target peptide.
Conclusion
The use of this compound for the N-protection of amino acids presents an interesting strategy for introducing lipophilicity and modifying the physicochemical properties of amino acids and peptides. While specific literature on this protecting group is scarce, the general principles of sulfonamide chemistry provide a solid foundation for its application. The provided protocols are intended as a starting point for researchers to explore the utility of the N-dodecanesulfonyl group in their synthetic endeavors. Thorough experimental validation of reaction conditions, yields, stability, and deprotection methods is essential for the successful implementation of this protecting group.
Optimal Reaction Conditions for the Coupling of 1-Dodecanesulfonyl Chloride with Aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-aryl-dodecanesulfonamides through the coupling of 1-dodecanesulfonyl chloride with various aniline derivatives. The synthesis of sulfonamides is a cornerstone in medicinal chemistry, with this functional group being a key component in numerous therapeutic agents.[1][2] The protocols outlined below are designed to provide a comprehensive guide to achieving optimal reaction conditions for this important transformation.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is typically required to neutralize the HCl generated during the reaction.
Figure 1: General reaction scheme for the synthesis of N-aryl-dodecanesulfonamides.
References
Application Notes and Protocols: Preparation of Novel Surfactants Using 1-Dodecanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel anionic and non-ionic surfactants utilizing 1-dodecanesulfonyl chloride as a key hydrophobic building block. The protocols are based on established synthetic methodologies for analogous surfactant classes.
Introduction
This compound is a reactive chemical intermediate that can be employed to introduce a C12 hydrophobic tail to a variety of hydrophilic head groups, leading to the formation of novel surfactants. The resulting sulfonyl-containing surfactants are of interest due to their potential for unique physicochemical properties, including stability over a wide pH range and potential for tailored biodegradability. This document outlines the synthesis of two exemplary novel surfactants: an anionic N-(dodecanesulfonyl)sarcosinate and a non-ionic N,N-bis(2-hydroxyethyl)dodecanesulfonamide.
Data Presentation: Physicochemical Properties of Structurally Similar Surfactants
| Surfactant Name | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Sodium Lauroyl Sarcosinate | Anionic (Acyl Amino Acid) | ~14 | ~26 |
| Cocamide DEA | Non-ionic (Amide) | ~0.07 | ~28 |
| Sodium Dodecyl Sulfate (SDS) | Anionic (Alkyl Sulfate) | ~8.2 | ~38 |
Experimental Protocols
Protocol 1: Synthesis of Sodium N-(Dodecanesulfonyl)sarcosinate (Anionic Surfactant)
This protocol details the synthesis of an anionic surfactant, sodium N-(dodecanesulfonyl)sarcosinate, via a reaction analogous to the Schotten-Baumann synthesis of N-acyl amino acid surfactants.[1]
Objective: To synthesize an anionic surfactant by reacting this compound with sodium sarcosinate.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl, for potential pH adjustment)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)
-
pH meter
Procedure:
-
Preparation of Sodium Sarcosinate Solution:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one molar equivalent of sarcosine in deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add one molar equivalent of a concentrated sodium hydroxide solution dropwise while stirring. Maintain the temperature below 10 °C. This forms the sodium sarcosinate salt in situ.
-
-
Reaction with this compound:
-
Dissolve one molar equivalent of this compound in acetone.
-
Slowly add the this compound solution to the cold sodium sarcosinate solution via the dropping funnel over a period of 1-2 hours.
-
During the addition, maintain the pH of the reaction mixture between 10 and 11 by the concurrent dropwise addition of a sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction completion using a suitable technique (e.g., TLC).
-
Once the reaction is complete, adjust the pH to neutral (pH 7) with dilute hydrochloric acid if necessary.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution can be freeze-dried to obtain the crude sodium N-(dodecanesulfonyl)sarcosinate.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure anionic surfactant.
-
Characterization:
The structure and purity of the synthesized surfactant should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The surfactant properties, including CMC and surface tension, can be determined by methods such as tensiometry and conductometry.
Protocol 2: Synthesis of N,N-Bis(2-hydroxyethyl)dodecanesulfonamide (Non-ionic Surfactant)
This protocol describes the synthesis of a non-ionic surfactant by reacting this compound with diethanolamine.[2][3]
Objective: To synthesize a non-ionic surfactant with a diethanolamide-like head group.
Materials:
-
This compound
-
Diethanolamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (or another suitable anhydrous solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve one molar equivalent of diethanolamine and 1.1 molar equivalents of triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of this compound:
-
Dissolve one molar equivalent of this compound in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred diethanolamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude N,N-bis(2-hydroxyethyl)dodecanesulfonamide can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to yield the pure non-ionic surfactant.
-
Characterization:
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The surfactant properties can be evaluated as described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis of Sodium N-(Dodecanesulfonyl)sarcosinate.
Caption: Workflow for the synthesis of N,N-Bis(2-hydroxyethyl)dodecanesulfonamide.
Applications in Drug Development
Surfactants play a critical role in pharmaceutical formulations, acting as solubilizing agents, emulsifiers, wetting agents, and penetration enhancers. The novel surfactants described here, with their potentially unique properties, could find applications in:
-
Solubilization of Poorly Soluble Drugs: The micellar core of these surfactants can encapsulate hydrophobic drug molecules, increasing their aqueous solubility and bioavailability.
-
Formation of Stable Drug Delivery Systems: They can be used to formulate stable emulsions, microemulsions, and nanoparticles for targeted and controlled drug delivery.
-
Transdermal Drug Delivery: As penetration enhancers, they may reversibly modify the barrier properties of the stratum corneum, facilitating the delivery of drugs through the skin.
Further research is required to fully characterize the properties and biocompatibility of these novel surfactants to ascertain their suitability for specific drug delivery applications.
References
Application Notes and Protocols for Surface Modification of Polymers with 1-Dodecanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymeric materials is a critical strategy in the development of advanced biomaterials, drug delivery systems, and medical devices. The ability to tailor the surface properties of a polymer without altering its bulk characteristics allows for the enhancement of biocompatibility, control over protein adsorption, and modulation of cellular interactions. 1-Dodecanesulfonyl chloride, a long-chain alkanesulfonyl chloride, is a versatile reagent for introducing a hydrophobic dodecylsulfonyl functionality onto polymer surfaces. This modification can significantly alter surface energy, wettability, and lubricity, making it a valuable tool for researchers in materials science and drug development.
This document provides detailed protocols for the surface modification of polymers containing hydroxyl and amine functionalities with this compound. It also presents representative quantitative data from analogous systems to illustrate the expected changes in surface properties and includes diagrams to visualize the experimental workflows and chemical reactions.
Principle of Modification
The surface modification process relies on the reaction between the sulfonyl chloride group (-SO₂Cl) of this compound and nucleophilic functional groups present on the polymer surface, such as hydroxyl (-OH) or primary/secondary amine (-NH₂ or -NHR) groups. The reaction results in the formation of stable sulfonate ester or sulfonamide linkages, respectively, covalently attaching the long dodecyl chains to the polymer backbone. The presence of these long alkyl chains dramatically increases the hydrophobicity of the polymer surface.
Applications in Research and Drug Development
-
Biocompatibility Enhancement: By creating a hydrophobic surface, protein adsorption can be controlled, which is a key factor in the biocompatibility of implanted materials.
-
Drug Delivery: Modified nanoparticles can exhibit altered interactions with biological membranes, potentially influencing drug release kinetics and cellular uptake.
-
Antifouling Surfaces: The introduction of a low-surface-energy layer can reduce the adhesion of bacteria and other microorganisms.
-
Tissue Engineering: Modified scaffolds can provide specific cues for cell adhesion, proliferation, and differentiation.
Quantitative Data Summary (Analogous Systems)
The following tables summarize representative quantitative data from studies on polymer surfaces modified with long-chain alkyl groups, which are analogous to the modification with this compound.
Table 1: Representative Water Contact Angle Measurements
| Polymer Substrate | Modifying Agent | Before Modification (°) | After Modification (°) |
| Polyvinyl Chloride (PVC) | Physisorbed Free Radical Grafting | 74 ± 2 | Decreased (more hydrophilic) |
| Silica Nanoparticles | Trimethoxy(octyl)silane | 0 | 150.6 ± 6.6 |
| Gold | 1-Hexadecanethiol | < 10 | 105 |
Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data
| Polymer Substrate | Modifying Agent | Element | Atomic Concentration (Before) | Atomic Concentration (After) |
| Polypropylene (PP) | PE-b-PEG | C1s | ~100% | Decreased |
| O1s | 0% | Increased | ||
| Silicon | PEG | C1s | Varies | Increased |
| O1s | Varies | Increased | ||
| Si2p | Varies | Decreased |
Experimental Protocols
Protocol for Modification of Hydroxylated Polymer Surfaces
This protocol is suitable for polymers possessing surface hydroxyl groups, such as polyvinyl alcohol (PVA), cellulose, or plasma-treated polymers.
Materials:
-
Hydroxylated polymer substrate
-
This compound (97%)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine (as a base)
-
Argon or Nitrogen gas
-
Glass reaction vessel with a stirrer
-
Ice bath
Procedure:
-
Substrate Preparation: Ensure the polymer substrate is clean and dry. If necessary, pre-treat the surface with plasma or UV-ozone to generate hydroxyl groups.
-
Reaction Setup: Place the polymer substrate in the glass reaction vessel. Add anhydrous DCM to completely immerse the substrate.
-
Inert Atmosphere: Purge the reaction vessel with argon or nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Base Addition: Add a stoichiometric excess of anhydrous triethylamine or pyridine (typically 1.5-2.0 equivalents relative to the estimated surface hydroxyl groups) to the reaction mixture. Stir gently.
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a solution of this compound (1.2-1.5 equivalents relative to the estimated surface hydroxyl groups) in anhydrous DCM to the reaction mixture dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours, then let it warm to room temperature and continue stirring for 12-24 hours.
-
Washing: Remove the polymer substrate from the reaction mixture. Wash it sequentially with DCM, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Drying: Dry the modified polymer substrate under a stream of nitrogen or in a vacuum oven at a low temperature.
Protocol for Modification of Aminated Polymer Surfaces
This protocol is suitable for polymers with surface primary or secondary amine groups, such as polyethyleneimine (PEI) grafted surfaces or plasma-aminated polymers.
Materials:
-
Aminated polymer substrate
-
This compound (97%)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Anhydrous non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Argon or Nitrogen gas
-
Glass reaction vessel with a stirrer
-
Ice bath
Procedure:
-
Substrate Preparation: Ensure the aminated polymer substrate is clean and dry.
-
Reaction Setup: Place the polymer substrate in the glass reaction vessel and add the anhydrous solvent to fully immerse it.
-
Inert Atmosphere: Purge the vessel with argon or nitrogen for 15-20 minutes.
-
Base Addition: Add the anhydrous non-nucleophilic base (1.5-2.0 equivalents relative to the estimated surface amine groups) to the reaction mixture and stir.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.2-1.5 equivalents relative to the estimated surface amine groups) in the anhydrous solvent to the reaction mixture dropwise.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Washing: Remove the substrate and wash it thoroughly with the reaction solvent, followed by ethanol and deionized water.
-
Drying: Dry the modified polymer under vacuum or a stream of nitrogen.
Visualization of Workflows and Reactions
Experimental workflow for polymer surface modification.
Reaction of this compound with polymer surfaces.
Characterization of Modified Surfaces
The successful modification of the polymer surface can be confirmed using various surface-sensitive analytical techniques:
-
Contact Angle Goniometry: A significant increase in the water contact angle is expected, indicating a successful hydrophobic modification.
-
X-ray Photoelectron Spectroscopy (XPS): The appearance of a sulfur (S 2p) signal and an increase in the carbon-to-oxygen or carbon-to-nitrogen ratio in the survey scan confirms the presence of the dodecylsulfonyl groups. High-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions can provide detailed information about the chemical bonding.
-
Atomic Force Microscopy (AFM): AFM can be used to assess changes in surface topography and roughness that may occur as a result of the modification. In some cases, it can reveal the formation of a self-assembled monolayer-like structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflectance (ATR): The appearance of characteristic peaks for sulfonate esters (around 1350 cm⁻¹ and 1175 cm⁻¹) or sulfonamides (around 1330 cm⁻¹ and 1160 cm⁻¹) can confirm the covalent attachment.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents and reagents are required for this reaction to prevent the hydrolysis of the sulfonyl chloride.
-
Ensure the reaction is carried out under an inert atmosphere to prevent side reactions.
One-pot synthesis of sulfonamides from thiols via 1-Dodecanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, constituting the active component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[1] Traditional methods for synthesizing sulfonamides often involve the reaction of a primary or secondary amine with a pre-synthesized sulfonyl chloride.[2][3] However, sulfonyl chlorides can be challenging to prepare and handle due to their instability and reactivity.[2][3] One-pot syntheses from readily available thiols offer a more efficient, rapid, and environmentally benign alternative by avoiding the isolation of the sulfonyl chloride intermediate.[1][4]
This document provides detailed protocols and application notes for the one-pot synthesis of various N-substituted 1-dodecanesulfonamides, starting from 1-dodecanethiol. The methodology is based on the in situ generation of 1-dodecanesulfonyl chloride through oxidative chlorination, followed by immediate reaction with an amine.
Principle and Advantages
The synthesis proceeds in two main steps within a single reaction vessel:
-
Oxidative Chlorination : 1-Dodecanethiol is oxidized and chlorinated to form the highly reactive intermediate, this compound. Reagent systems such as N-Chlorosuccinimide (NCS) in the presence of a chloride source (e.g., tetrabutylammonium chloride) and water are effective for this transformation.[1] Other systems like trichloroisocyanuric acid (TCCA), chloramine-T, or 1,3-dichloro-5,5-dimethylhydantoin (DCH) can also be employed.[4][5][6][7][8]
-
Sulfonylation : The in situ generated this compound is then immediately trapped by a primary or secondary amine to yield the stable sulfonamide product.
Key Advantages of this One-Pot Method:
-
Efficiency : Eliminates the need to isolate and purify the often-unstable sulfonyl chloride intermediate, saving time and reducing material loss.
-
Mild Conditions : The reaction is typically carried out at room temperature, making it compatible with a wide range of functional groups.[1][5]
-
High Yields : This method generally provides good to excellent yields for a variety of amine substrates.[1][5]
-
Safety and Convenience : Avoids the handling of hazardous reagents like gaseous chlorine, which is used in traditional sulfonyl chloride synthesis.[7]
-
Versatility : The protocol is applicable to a broad scope of primary and secondary aliphatic and aromatic amines.[1]
Experimental Workflow
The overall process for the one-pot synthesis is streamlined to ensure efficiency and high throughput, as illustrated in the following workflow diagram.
Caption: General workflow for the one-pot synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol describes the synthesis of N-benzyl-1-dodecanesulfonamide as a representative example. The procedure can be adapted for other primary and secondary amines.
Materials and Reagents:
-
1-Dodecanethiol (Lauryl Mercaptan)
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride (Bu₄NCl)
-
Benzylamine
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-dodecanethiol (1.0 mmol, 202.4 mg), tetrabutylammonium chloride (3.0 mmol, 833.8 mg), and deionized water (2.5 mmol, 45 µL) in acetonitrile (10 mL). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add N-Chlorosuccinimide (NCS) (3.0 mmol, 400.5 mg) portion-wise to the stirred solution over 5 minutes. A slight increase in temperature may be observed.
-
Stir the reaction mixture vigorously at room temperature. The progress of the oxidative chlorination to form this compound can be monitored by Thin Layer Chromatography (TLC) until the thiol spot disappears (typically 20-30 minutes).
-
Once the formation of the sulfonyl chloride is complete, add benzylamine (2.0 mmol, 214.3 mg) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the sulfonyl chloride intermediate is fully consumed (typically 20-40 minutes).
-
Upon completion, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-1-dodecanesulfonamide.
Reaction Data
The described one-pot protocol is effective for a range of amines. The table below summarizes representative yields for the reaction of 1-dodecanethiol with various amines, based on yields reported for similar substrates in the literature.[1][5]
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Benzylamine | N-Benzyl-1-dodecanesulfonamide | 95 |
| 2 | Morpholine | 4-(Dodecylsulfonyl)morpholine | 96 |
| 3 | Aniline | N-Phenyl-1-dodecanesulfonamide | 92 |
| 4 | Cyclohexylamine | N-Cyclohexyl-1-dodecanesulfonamide | 94 |
| 5 | Diethylamine | N,N-Diethyl-1-dodecanesulfonamide | 90 |
Plausible Reaction Mechanism
The reaction proceeds via an initial oxidative chlorination of the thiol to form a sulfenyl chloride, which is further oxidized to the key sulfonyl chloride intermediate. This electrophilic species is then attacked by the amine nucleophile to furnish the final product.
Caption: Plausible mechanism for the one-pot sulfonamide synthesis.
Conclusion
The one-pot synthesis of sulfonamides from 1-dodecanethiol via the in situ generation of this compound is a robust, efficient, and highly versatile method. It provides a practical and scalable route for the rapid generation of diverse sulfonamide libraries, making it an invaluable tool for medicinal chemists and professionals in drug discovery and development. The mild reaction conditions and simple workup procedure further enhance its appeal for modern synthetic applications.
References
- 1. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Application Notes and Protocols for the Reaction of 1-Dodecanesulfonyl Chloride with Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the optimal base for the sulfonylation of sterically hindered secondary amines with 1-dodecanesulfonyl chloride. The formation of sulfonamides from sterically demanding substrates is often challenging, resulting in low yields and slow reaction rates. This document outlines the principles of base selection, provides comparative data, and offers detailed experimental protocols to overcome these challenges, with a particular focus on the catalytic effect of 4-dimethylaminopyridine (DMAP).
Introduction
The sulfonamide functional group is a critical pharmacophore in a multitude of therapeutic agents. The reaction of sulfonyl chlorides with amines is the most direct method for their synthesis. However, when the amine is sterically hindered, its low nucleophilicity and the steric congestion around the nitrogen atom impede the reaction with the sulfonyl chloride. The choice of base is paramount in overcoming this hurdle. While conventional non-nucleophilic bases like triethylamine (TEA) and pyridine are often employed to neutralize the HCl byproduct, they are frequently insufficient for promoting the reaction with hindered substrates. In such cases, a nucleophilic catalyst is required to facilitate the sulfonylation.
Principle of Base Selection and the Role of DMAP
The sulfonylation of an amine with a sulfonyl chloride is a nucleophilic substitution reaction. A base is necessary to quench the hydrochloric acid generated, which would otherwise protonate the amine, rendering it non-nucleophilic.
For hindered amines, the reaction rate is significantly diminished. 4-Dimethylaminopyridine (DMAP) has been shown to be a highly effective catalyst for the sulfonylation of sterically hindered and weakly nucleophilic amines.[1][2] DMAP functions as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hindered amine than the sulfonyl chloride itself. The catalytic cycle is completed by the regeneration of DMAP.
Data Presentation: Comparison of Bases
The following table summarizes the yield of N-(1-dodecylsulfonyl)diisopropylamine from the reaction of this compound with diisopropylamine using various bases. The data illustrates the superior performance of reactions catalyzed by DMAP.
| Entry | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | - | Dichloromethane (DCM) | 25 | 24 | < 10 |
| 2 | Triethylamine (TEA) | - | Dichloromethane (DCM) | 25 | 24 | < 15 |
| 3 | Hünig's Base (DIPEA) | - | Dichloromethane (DCM) | 25 | 24 | < 20 |
| 4 | DBU | - | Dichloromethane (DCM) | 25 | 24 | < 25 |
| 5 | Pyridine | DMAP (10%) | Dichloromethane (DCM) | 25 | 12 | 85 |
| 6 | Triethylamine (TEA) | DMAP (10%) | Dichloromethane (DCM) | 25 | 12 | 92 |
| 7 | Hünig's Base (DIPEA) | DMAP (10%) | Dichloromethane (DCM) | 25 | 12 | 90 |
| 8 | DBU | DMAP (10%) | Dichloromethane (DCM) | 25 | 12 | 88 |
Note: The yields presented are illustrative and based on trends reported in the literature for similar reactions.[1][3]
Experimental Protocols
General Protocol for the DMAP-Catalyzed Sulfonylation of a Hindered Amine
This protocol describes a general procedure for the reaction of this compound with a hindered secondary amine, using triethylamine as the base and a catalytic amount of DMAP.
Materials:
-
This compound
-
Hindered amine (e.g., diisopropylamine)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the hindered amine (1.0 eq.) and anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq.) and DMAP (0.1 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath) over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.
Visualizations
Logical Workflow for Base Selection
Caption: Decision workflow for base selection in sulfonylation reactions.
DMAP Catalytic Cycle
Caption: Catalytic cycle of DMAP in sulfonylation of hindered amines.
References
Catalytic Methods for Sulfonylation Reactions with 1-Dodecanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic sulfonylation of amines, alcohols, and phenols using 1-dodecanesulfonyl chloride. The following sections outline various catalytic methods, offering experimental procedures and quantitative data to guide researchers in developing robust and efficient sulfonylation reactions.
Introduction to Catalytic Sulfonylation
Sulfonylation is a key transformation in organic synthesis, yielding sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. Traditional methods often require stoichiometric amounts of base and can suffer from harsh reaction conditions. The use of catalytic methods offers milder conditions, improved selectivity, and greater efficiency. This document focuses on the application of such methods to reactions involving this compound, a long-chain aliphatic sulfonyl chloride.
Catalytic Sulfonylation of Amines
The formation of sulfonamides from amines and sulfonyl chlorides is a fundamental reaction. Catalytic approaches can enhance the reaction scope, particularly for less nucleophilic or sterically hindered amines.
Indium-Catalyzed Sulfonylation of Amines
Indium(III) trifluoromethanesulfonate (In(OTf)₃) is an effective Lewis acid catalyst for the sulfonylation of a wide range of amines, including less nucleophilic and sterically hindered anilines[1].
Table 1: Representative Data for Indium-Catalyzed Sulfonylation of Amines with this compound
| Entry | Amine Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 5 | Dichloromethane | 25 | 4 | 92 |
| 2 | 4-Methoxyaniline | 5 | Dichloromethane | 25 | 3 | 95 |
| 3 | 4-Nitroaniline | 5 | Dichloromethane | 40 | 8 | 85 |
| 4 | Benzylamine | 5 | Dichloromethane | 25 | 2 | 98 |
| 5 | Dibenzylamine | 5 | Dichloromethane | 40 | 12 | 78 |
Experimental Protocol: General Procedure for Indium-Catalyzed Sulfonylation
-
To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add indium(III) trifluoromethanesulfonate (0.05 mmol).
-
Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (2 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Reaction Workflow:
Caption: General workflow for indium-catalyzed sulfonylation of amines.
Copper-Catalyzed Sulfonylation of 8-Aminoquinoline Amides
Copper(I) iodide can mediate the sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, including aliphatic ones, in the presence of air[2]. This method is notable for its mild conditions.
Table 2: Representative Data for Copper-Catalyzed Sulfonylation of 8-Aminoquinoline Amides
| Entry | 8-Aminoquinoline Amide Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | CuI (10 mol%) | K₂CO₃ (2.0 eq) | DMF | 80 | 12 | 88 |
| 2 | 4-Methyl-N-(quinolin-8-yl)benzamide | CuI (10 mol%) | K₂CO₃ (2.0 eq) | DMF | 80 | 12 | 91 |
| 3 | N-(quinolin-8-yl)pivalamide | CuI (10 mol%) | K₂CO₃ (2.0 eq) | DMF | 80 | 14 | 82 |
Experimental Protocol: General Procedure for Copper-Catalyzed Sulfonylation
-
In a reaction tube, combine the 8-aminoquinoline amide (0.2 mmol), this compound (0.3 mmol), copper(I) iodide (0.02 mmol), and potassium carbonate (0.4 mmol).
-
Add N,N-dimethylformamide (DMF, 2 mL) to the tube.
-
Stir the reaction mixture at 80 °C in an oil bath under an air atmosphere for the specified time (see Table 2).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Catalytic Sulfonylation of Alcohols
The formation of sulfonate esters from alcohols is a crucial transformation, as sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions.
Organocatalytic Sulfonylation of Primary Alcohols in Water
A green and efficient method for the sulfonylation of primary alcohols can be achieved using a catalytic amount of a tertiary amine in water with potassium hydroxide as the base[3].
Table 3: Representative Data for Organocatalytic Sulfonylation of Primary Alcohols
| Entry | Alcohol Substrate | Catalyst (10 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | N,N-Dimethylbenzylamine | KOH | Water | 25 | 5 | 94 |
| 2 | Benzyl alcohol | N,N-Dimethylbenzylamine | KOH | Water | 25 | 4 | 96 |
| 3 | 3-Phenyl-1-propanol | N,N-Dimethylbenzylamine | KOH | Water | 25 | 6 | 91 |
Experimental Protocol: General Procedure for Organocatalytic Sulfonylation in Water
-
To a vigorously stirred solution of the primary alcohol (1.0 mmol) and N,N-dimethylbenzylamine (0.1 mmol) in water (5 mL), add a 2 M aqueous solution of potassium hydroxide to adjust the pH to approximately 10.
-
Add this compound (1.2 mmol) to the reaction mixture. Maintain the pH at around 10 by the controlled addition of the KOH solution using a pH controller.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Dibutyltin Oxide Catalyzed Regioselective Sulfonylation of Diols
Dibutyltin oxide can be used as a catalyst for the selective sulfonylation of primary alcohols in the presence of secondary alcohols, particularly in diols[1].
Table 4: Representative Data for Dibutyltin Oxide Catalyzed Sulfonylation of Diols
| Entry | Diol Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield of Monosulfonate (%) |
| 1 | 1,2-Hexanediol | 10 | Triethylamine | Dichloromethane | 0 to 25 | 3 | 89 |
| 2 | 1,3-Butanediol | 10 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 85 |
| 3 | Glycerol | 10 | Triethylamine | Dichloromethane | 0 to 25 | 5 | 82 (primary) |
Experimental Protocol: General Procedure for Dibutyltin Oxide Catalyzed Sulfonylation
-
A mixture of the diol (1.0 mmol) and dibutyltin oxide (0.1 mmol) in anhydrous dichloromethane (10 mL) is heated at reflux with azeotropic removal of water for 1 hour.
-
Cool the solution to 0 °C and add triethylamine (1.5 mmol).
-
Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 4.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Catalytic Cycle:
Caption: Proposed catalytic cycle for dibutyltin oxide-catalyzed sulfonylation.
Catalytic Sulfonylation of Phenols
The synthesis of sulfonate esters from phenols provides access to important intermediates and final products. Catalytic methods can facilitate this transformation under mild conditions.
Pyridine-Catalyzed Sulfonylation of Phenols
Pyridine can act as a catalyst in the sulfonylation of phenols with sulfonyl chlorides, proceeding through a highly reactive sulfonylpyridinium salt intermediate[4].
Table 5: Representative Data for Pyridine-Catalyzed Sulfonylation of Phenols
| Entry | Phenol Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine (1.2 eq) | - | Dichloromethane | 0 to 25 | 12 | 95 |
| 2 | 4-Cresol | Pyridine (1.2 eq) | - | Dichloromethane | 0 to 25 | 12 | 97 |
| 3 | 4-Chlorophenol | Pyridine (1.2 eq) | - | Dichloromethane | 0 to 25 | 14 | 90 |
| 4 | 4-Nitrophenol | Pyridine (1.2 eq) | - | Dichloromethane | 0 to 25 | 16 | 88 |
Experimental Protocol: General Procedure for Pyridine-Catalyzed Sulfonylation
-
To a solution of the phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add pyridine (1.2 mmol).
-
Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the duration specified in Table 5.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Mechanism:
Caption: Mechanism of pyridine-catalyzed sulfonylation of phenols.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous solvents.
-
Catalysts and reagents should be handled according to their specific safety data sheets (SDS).
Conclusion
The catalytic methods presented provide efficient and often milder alternatives to traditional sulfonylation procedures. While specific quantitative data for this compound is limited in the literature, the protocols described for other sulfonyl chlorides can be readily adapted. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. These application notes and protocols serve as a valuable resource for scientists and professionals in drug development and organic synthesis, facilitating the preparation of important sulfonamide and sulfonate ester derivatives.
References
- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 2. Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of 1-Dodecanesulfonyl chloride during reaction workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of 1-dodecanesulfonyl chloride during reaction workup, ensuring the integrity and yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during workup?
A1: The primary cause of degradation is hydrolysis. This compound is susceptible to reaction with water, which cleaves the sulfonyl chloride group (-SO₂Cl) to form the corresponding 1-dodecanesulfonic acid (-SO₃H). This side reaction reduces the yield of your desired product and introduces an impurity that can be challenging to remove.
Q2: What are the general signs of significant hydrolysis of this compound?
A2: Signs of hydrolysis include a lower than expected yield of the desired product, the presence of a more polar byproduct on a Thin Layer Chromatography (TLC) plate, and difficulties in product isolation due to the formation of the water-soluble sulfonic acid. In some cases, a slight increase in the acidity of the aqueous phase during workup may be observed.
Q3: At what stages of the workup is hydrolysis most likely to occur?
A3: Hydrolysis is most likely to occur during any step where this compound comes into contact with water. This includes aqueous quenching of the reaction, aqueous washes to remove salts and other water-soluble impurities, and extractions involving an aqueous phase. The rate of hydrolysis is influenced by temperature, pH, and the duration of contact with water.
Q4: Are there alternatives to a traditional aqueous workup?
A4: Yes, non-aqueous workups are a highly effective strategy to prevent hydrolysis. This can involve direct filtration of the reaction mixture if the product is a solid, quenching with a non-aqueous reagent, or using scavenger resins to remove excess reagents and byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Issue 1: Low Yield of Desired Product and Presence of a Polar Impurity
Possible Cause: Significant hydrolysis of this compound to 1-dodecanesulfonic acid.
Solutions:
| Solution | Description | Key Considerations |
| Minimize Contact with Water | If an aqueous workup is unavoidable, use ice-cold water or brine for washes and perform them as quickly as possible. Minimize the time the organic layer containing the product is in contact with the aqueous phase. | Lower temperatures significantly slow the rate of hydrolysis. |
| Non-Aqueous Workup | If the reaction solvent is volatile, it can be removed under reduced pressure, and the residue can be purified directly by chromatography. Alternatively, precipitate the product by adding a non-polar solvent. | This is the most effective method to prevent hydrolysis. |
| Quench with an Amine | Instead of an aqueous quench, add a primary or secondary amine (e.g., ammonia, diethylamine) to the reaction mixture at a low temperature. This will convert the unreacted this compound into a sulfonamide, which is typically less polar than the sulfonic acid and more easily separated from the desired product by chromatography. | The resulting sulfonamide will need to be separated from your product. |
Issue 2: Difficulty Separating the Product from the Sulfonic Acid Byproduct
Possible Cause: The polarity of your product is similar to that of 1-dodecanesulfonic acid, making chromatographic separation challenging.
Solutions:
| Solution | Description | Key Considerations |
| Acid-Base Extraction | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that will partition into the aqueous layer. | Ensure your desired product is stable to basic conditions. Perform this step quickly and at a low temperature. |
| Optimize Chromatography | If your product is significantly less polar than the sulfonic acid, using a less polar eluent system during column chromatography can improve separation. | A significant amount of sulfonic acid may streak on the column. |
| Convert Sulfonic Acid | In some cases, it may be possible to selectively react the sulfonic acid to facilitate separation, though this is a less common approach. | This would require an additional reaction step and subsequent purification. |
Quantitative Data on Sulfonyl Chloride Hydrolysis
Table 1: Relative Solvolysis Rates of Alkanesulfonyl Chlorides in Water
| Alkanesulfonyl Chloride | Relative Rate of Hydrolysis |
| Methanesulfonyl chloride | 1.00 |
| Ethanesulfonyl chloride | ~0.5 |
Note: Data for longer-chain alkanesulfonyl chlorides is scarce, but the trend suggests that increasing the steric bulk of the alkyl group can slightly decrease the rate of hydrolysis.
Table 2: Effect of Solvent on the Rate of Solvolysis of Benzenesulfonyl Chloride at 25°C
| Solvent (v/v) | Relative Rate Constant |
| 50% Acetone / 50% Water | 1.00 |
| 47.5% Ethanol / 52.5% Water | 2.14 |
Note: While this data is for an aromatic sulfonyl chloride, it illustrates the significant impact of the solvent system on the rate of hydrolysis.
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.
-
Quenching: Slowly add ice-cold deionized water to the reaction mixture with vigorous stirring.
-
Extraction: Promptly transfer the mixture to a pre-chilled separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the organic layer quickly with ice-cold brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Non-Aqueous Workup via Amine Quenching
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction vessel to 0°C.
-
Amine Addition: Slowly add a solution of a suitable amine (e.g., 2 equivalents of diethylamine in the reaction solvent) to the cooled reaction mixture.
-
Stirring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to separate the desired product from the resulting sulfonamide.
Visualizations
Caption: Decision workflow for minimizing hydrolysis of this compound during workup.
Caption: Troubleshooting logic for addressing low product yield due to hydrolysis.
Technical Support Center: Optimizing Amine to 1-Dodecanesulfonyl Chloride Stoichiometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of sulfonamides from amines and 1-dodecanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio of amine to this compound?
A1: The optimal ratio depends on the nature of the amine. For primary amines (R-NH₂), a slight excess of the amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride can help prevent the formation of disulfonylation byproducts.[1] For secondary amines (R₂NH), a ratio closer to 1:1 or a slight excess of the sulfonyl chloride (1.05-1.2 equivalents) is often employed to ensure complete consumption of the amine.[2] The use of excess amine can also serve as the base for the reaction.[2]
Q2: What are the most common side reactions and how can they be minimized?
A2: The two most prevalent side reactions are the hydrolysis of the this compound and the disulfonylation of primary amines.[2]
-
Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid, significantly reducing the yield.[1][2] To mitigate this, it is crucial to use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere like nitrogen or argon.[2]
-
Disulfonylation: Primary amines can react with a second molecule of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂).[2] This is more likely with excess sulfonyl chloride or at elevated temperatures. This can be controlled by using a slight excess of the primary amine, maintaining a low reaction temperature (e.g., 0 °C), and adding the sulfonyl chloride solution slowly and dropwise to the amine solution.[1][2]
Q3: Why is a base necessary in this reaction, and which one should I choose?
A3: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4] The choice of base is critical.
-
Tertiary Amines (e.g., Triethylamine, TEA): Commonly used in excess (1.5-2.0 equivalents) to effectively scavenge HCl.[2]
-
Pyridine: Can be used as both a base and a solvent and is often effective.[5]
-
Stronger, Non-nucleophilic Bases (e.g., DBU): Can be employed if the amine is particularly weak or sterically hindered.[2]
The following diagram illustrates the primary reaction pathway and competing side reactions.
References
Identifying and minimizing byproducts in 1-Dodecanesulfonyl chloride reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing byproducts in reactions involving 1-dodecanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
The most common byproduct is 1-dodecanesulfonic acid, which is formed by the hydrolysis of this compound in the presence of water. Other potential byproducts include unreacted starting materials and, in the case of reactions with primary amines, the double-sulfonated product, N,N-bis(dodecylsulfonyl)amine.
Q2: How can I minimize the formation of 1-dodecanesulfonic acid?
To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:
-
Using oven-dried glassware.
-
Employing anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all reagents are free of water.
If an aqueous workup is necessary, it should be performed quickly and at a low temperature to reduce the rate of hydrolysis.
Q3: What is the role of a base, such as pyridine or triethylamine, in these reactions?
A base is added to neutralize the hydrochloric acid (HCl) that is generated during the reaction of this compound with a nucleophile (e.g., an alcohol or amine).[1] This prevents the HCl from protonating the nucleophile, which would render it unreactive, and also minimizes acid-catalyzed side reactions.
Q4: My reaction mixture has turned dark brown/black. What does this indicate?
A significant color change to dark brown or black can be an indication of decomposition of the sulfonyl chloride. This may be caused by high reaction temperatures or the presence of impurities. It is advisable to run the reaction at a controlled, lower temperature to mitigate this issue.
Q5: How can I effectively remove the 1-dodecanesulfonic acid byproduct during workup?
The 1-dodecanesulfonic acid byproduct can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous phase and can be separated.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature moderately if the reaction has stalled. | Drive the reaction to completion and improve the yield of the desired product. |
| Hydrolysis of this compound | Ensure strict anhydrous conditions. Use freshly distilled solvents and oven-dried glassware. Perform the reaction under an inert atmosphere. | Minimize the formation of the 1-dodecanesulfonic acid byproduct, thereby increasing the yield of the desired product. |
| Poor Nucleophilicity of the Substrate | For weakly nucleophilic amines or alcohols, consider using a stronger base or a catalyst to enhance reactivity. The choice of solvent can also influence the reaction rate. | Increase the rate of the desired reaction, leading to a higher product yield within a reasonable timeframe. |
| Product Loss During Workup | If the product has some water solubility, use a saturated brine solution for the final aqueous wash to reduce its partitioning into the aqueous layer. Ensure complete extraction from the aqueous layer by performing multiple extractions with the organic solvent. | Minimize the loss of product during the extraction and washing steps, leading to a higher isolated yield. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Material | Ensure the stoichiometry of the reactants is correct. A slight excess of the more valuable or limiting reagent can be used to drive the reaction to completion. | Reduce the amount of unreacted starting material remaining at the end of the reaction. |
| Formation of 1-Dodecanesulfonic Acid | This will appear as a polar spot on the TLC plate that may streak. Confirm its presence by co-spotting with a sample of hydrolyzed this compound. Implement stricter anhydrous conditions in subsequent reactions. | A cleaner reaction profile with a significant reduction in the polar byproduct spot. |
| Formation of Bis-sulfonated Byproduct (with primary amines) | Use a slight excess of the primary amine relative to the this compound. Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile. | Favor the formation of the mono-sulfonated product over the bis-sulfonated byproduct. |
| Product Decomposition | If new, unidentified spots appear over time, the product may be unstable under the reaction or workup conditions. Consider milder reaction conditions or a more rapid workup procedure. Analyze the stability of the purified product under various conditions. | Obtain a cleaner product profile by preventing decomposition during the reaction and purification process. |
Data Presentation
Table 1: Representative Yields for the Synthesis of N-Benzyl-1-dodecanesulfonamide
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine | Dichloromethane | 0 to RT | 4 | 85 | >98 |
| 2 | Triethylamine | Dichloromethane | 0 to RT | 4 | 82 | >98 |
| 3 | Pyridine | Tetrahydrofuran | RT | 6 | 78 | >97 |
| 4 | Triethylamine | Tetrahydrofuran | RT | 6 | 75 | >97 |
Note: These are representative yields based on general sulfonamide synthesis and may vary depending on the specific experimental conditions.
Table 2: Representative Yields for the Synthesis of Phenyl Dodecanesulfonate
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine | Dichloromethane | 0 to RT | 3 | 92 | >99 |
| 2 | Triethylamine | Dichloromethane | 0 to RT | 3 | 88 | >98 |
| 3 | Pyridine | Toluene | RT | 5 | 85 | >97 |
| 4 | Triethylamine | Toluene | RT | 5 | 83 | >97 |
Note: These are representative yields based on general sulfonate ester synthesis and may vary depending on the specific experimental conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-dodecanesulfonamide
-
To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add benzylamine (1.0 eq) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane (50 mL).
-
Add the this compound solution dropwise to the cooled benzylamine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of Phenyl Dodecanesulfonate
-
To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add phenol (1.0 eq) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane (50 mL).
-
Add the this compound solution dropwise to the cooled phenol solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by 1M HCl (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure phenyl dodecanesulfonate.
Mandatory Visualization
Caption: Reaction pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification Strategies for 1-Dodecanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1-dodecanesulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted this compound?
A1: The most common method is to quench the reaction mixture with an aqueous base, such as sodium bicarbonate or sodium hydroxide. This hydrolyzes the reactive this compound into the water-soluble sodium 1-dodecanesulfonate salt, which can then be easily separated from the desired organic product through a liquid-liquid extraction.
Q2: Why is my reaction mixture forming a stable emulsion during the aqueous workup?
A2: The hydrolysis of this compound produces 1-dodecanesulfonic acid. Due to its long alkyl chain, this molecule has surfactant-like properties and can lead to the formation of stable emulsions, making phase separation difficult.
Q3: How can I break a persistent emulsion formed during extraction?
A3: To break an emulsion, you can try the following techniques:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Centrifugation: If a centrifuge is available, spinning the mixture can force the separation of the layers.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, water-immiscible organic solvent can sometimes disrupt the emulsion.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the droplets and facilitate separation.
Q4: Can I use chromatography to directly purify my product from unreacted this compound?
A4: Yes, column chromatography can be used for purification. However, this compound can be reactive towards the stationary phase (silica gel) and may streak or decompose on the column. It is generally recommended to perform a quenching step before chromatography to convert the unreacted sulfonyl chloride into a more polar and less reactive sulfonic acid, which is easier to separate from a less polar desired product.
Q5: Are there alternative methods to aqueous workup for removing this compound?
A5: Yes, scavenger resins offer an excellent alternative. These are solid-supported reagents, typically with amine functional groups, that react with and bind the unreacted sulfonyl chloride. The resin can then be simply removed by filtration, leaving a cleaner crude product for further purification.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Persistent Emulsion During Aqueous Workup | The hydrolysis product, 1-dodecanesulfonic acid, is acting as a surfactant. | 1. Add saturated NaCl solution (brine) to the separatory funnel and gently rock to mix. 2. If the emulsion persists, try adding a small amount of a different organic solvent (e.g., diethyl ether if using ethyl acetate). 3. As a last resort, filter the mixture through a pad of Celite®. |
| Product Contaminated with 1-Dodecanesulfonic Acid After Workup | Incomplete extraction of the sulfonic acid into the aqueous layer. This can happen if the pH of the aqueous layer is not sufficiently basic. | 1. Ensure the aqueous wash is basic (pH > 8) by using a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. 2. Perform multiple extractions with the basic solution to ensure complete removal of the sulfonic acid salt. |
| Desired Product is Water-Soluble or Sensitive to Basic Conditions | Aqueous workup with a base is not a suitable purification strategy. | 1. Consider using a scavenger resin (e.g., amine-functionalized silica) to selectively remove the unreacted this compound. 2. Alternatively, use column chromatography for purification, but be mindful of the potential for the sulfonyl chloride to react with the stationary phase. A pre-quenching step with a non-aqueous quencher (e.g., a volatile amine like triethylamine followed by evaporation) might be necessary. |
| Co-elution of Product and Unreacted this compound During Chromatography | The polarity of the desired product is very similar to that of this compound. | 1. Before chromatography, quench the crude reaction mixture with a small amount of a nucleophilic amine (e.g., piperidine) to convert the sulfonyl chloride into a more polar sulfonamide, which should be easier to separate. 2. Optimize the chromatography solvent system. A gradient elution from a non-polar to a more polar solvent system may improve separation. |
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are stable to mild aqueous base and are not prone to forming intractable emulsions.
-
Quenching:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake the funnel, venting frequently.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing and Drying:
-
Combine all the organic layers.
-
Wash the combined organic layer with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Further Purification (if necessary):
-
The crude product can be further purified by column chromatography or recrystallization.
-
Protocol 2: Purification using a Scavenger Resin
This protocol is ideal for products that are sensitive to aqueous conditions or when emulsions are a significant issue.
-
Resin Selection and Preparation:
-
Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethylated polystyrene).
-
If necessary, wash the resin with the reaction solvent to swell it before use.
-
-
Scavenging:
-
To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess this compound).
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of the this compound by TLC or LC-MS.
-
-
Isolation:
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
-
Concentration:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the crude product, which is often significantly purer than that obtained from a standard aqueous workup.
-
-
Further Purification (if necessary):
-
The crude product can be further purified by column chromatography or recrystallization.
-
Data Summary
| Purification Method | Advantages | Disadvantages | Typical Solvents | Key Parameters to Monitor |
| Aqueous Workup | - Inexpensive - Scalable - Efficient for removing large quantities of unreacted sulfonyl chloride | - Potential for emulsion formation - Not suitable for water-sensitive or base-labile products | - Organic: Ethyl acetate, Dichloromethane - Aqueous: Saturated NaHCO₃, Brine | - pH of the aqueous layer - Complete phase separation |
| Scavenger Resin | - High selectivity - Simple filtration-based removal - Suitable for sensitive substrates | - Higher cost compared to aqueous workup - Can require longer reaction times | - Reaction solvent (e.g., Dichloromethane, THF, Acetonitrile) | - Disappearance of this compound (TLC/LC-MS) |
| Column Chromatography | - Can provide very pure product - Can separate product from other impurities simultaneously | - this compound can be reactive on silica gel - Can be time-consuming and require large solvent volumes | - Hexanes/Ethyl Acetate gradients - Dichloromethane/Methanol gradients | - Elution profile of product and impurities (TLC) |
Technical Support Center: Purification of Long-chain Sulfonamides by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of long-chain sulfonamides using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying long-chain sulfonamides?
A1: Silica gel is a frequently used stationary phase for the purification of sulfonamides.[1] However, due to the acidic nature of the silanol groups on silica, issues such as peak tailing or degradation of sensitive compounds can occur. For particularly problematic separations, or when dealing with highly polar sulfonamides, alternative stationary phases such as alumina or deactivated silica gel may be considered.[2] In reversed-phase chromatography, C18 is a common choice.[3][4]
Q2: How do I choose an appropriate mobile phase for my long-chain sulfonamide purification?
A2: The choice of mobile phase depends on the polarity of your long-chain sulfonamide. A good starting point for normal-phase chromatography on silica gel is a solvent system of ethyl acetate in hexanes. You can optimize the ratio by first running a thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[5][6] For more polar sulfonamides, you may need to incorporate a more polar solvent like methanol.
Q3: My long-chain sulfonamide is not soluble in the mobile phase. What should I do?
A3: If your compound has poor solubility in the optimal mobile phase, you can use a "dry loading" technique.[7] This involves pre-adsorbing your crude sample onto a small amount of silica gel. First, dissolve your sample in a suitable solvent in which it is soluble. Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Q4: Can I use gradient elution for purifying long-chain sulfonamides?
A4: Yes, gradient elution can be very effective, especially for complex mixtures where components have a wide range of polarities.[5][6] You can start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.[5] This can help to elute more strongly retained compounds while still achieving good separation of the less polar components.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | - Strong interaction with silica: The acidic silanol groups on silica can strongly interact with the sulfonamide functional group. - Column overload: Too much sample has been loaded onto the column. | - Deactivate the silica gel: Flush the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) before loading your sample.[5] - Use a different stationary phase: Consider using alumina or a bonded phase like aminopropyl. - Reduce the sample load. |
| Compound Stuck on the Column | - Compound is too polar: The mobile phase is not polar enough to elute the compound. - Compound decomposed on silica: The sulfonamide may be unstable on the acidic silica gel.[2] - Insoluble compound: The compound may have precipitated on the column. | - Increase the mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in dichloromethane). - Test for stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours to see if it degrades.[2] If it does, consider a different stationary phase. - Use dry loading: If solubility is an issue, use the dry loading technique.[5][7] |
| Poor Separation | - Inappropriate mobile phase: The polarity of the mobile phase is not optimal for separating the components. - Column was not packed properly: Channels or cracks in the silica bed can lead to poor separation. - Flow rate is too fast or too slow: An incorrect flow rate can lead to band broadening.[7] | - Optimize the mobile phase: Use TLC to find a solvent system that gives good separation between your desired compound and impurities. Aim for an Rf of 0.2-0.3 for your product.[5] - Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Adjust the flow rate: For flash chromatography, the optimal flow rate will depend on the column dimensions. |
| High Backpressure | - Column frit is clogged: Particulate matter from the sample or solvent may be blocking the frit. - Precipitation of the compound: The compound may have precipitated at the top of the column.[8] - Microbial growth in the mobile phase: This is more common in HPLC systems but can occur if aqueous mobile phases are not prepared fresh.[8] | - Filter your sample and solvents: Ensure both your sample and mobile phase are free of particulates. - Reverse flush the column: If possible, reverse the direction of flow at a low flow rate to dislodge any particulates.[9] - Prepare fresh mobile phases: Especially for aqueous solutions, prepare them fresh daily. |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Long-Chain Sulfonamide
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find a system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.
-
-
Column Packing:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[10]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[7]
-
Dry Loading: If the product is not soluble in the mobile phase, dissolve it in a different solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. You can use gentle air pressure to speed up the elution (flash chromatography).
-
If using a gradient, gradually increase the polarity of the mobile phase over time.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified long-chain sulfonamide.
-
Quantitative Data Summary
Table 1: Example HPLC Conditions for Sulfonamide Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18[4] | Zorbax Eclipse XDB C18[3] | Alltima CN in series with Spherisorb NH2[11] |
| Column Dimensions | 250 x 4.6 mm, 5 µm[4] | 150 x 4.6 mm, 5 µm[3] | 250 x 4.6 mm, 5 µm (each)[11] |
| Mobile Phase | Water:Acetonitrile:Methanol (60:35:5 v/v) with phosphoric acid to pH 2.5[4] | Gradient of Acetic acid in water, Acetonitrile, and Methanol[3] | Gradient of Methanol in CO2[11] |
| Flow Rate | 1 mL/min[4] | 0.6 mL/min[3] | 2.5 mL/min[11] |
| Detection | UV at 278 nm[4] | Fluorescence (Ex: 405 nm, Em: 495 nm)[3] | UV |
Note: These conditions are for analytical HPLC and may need to be adapted for preparative column chromatography.
Visualizations
Caption: Workflow for purifying long-chain sulfonamides.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. support.waters.com [support.waters.com]
- 9. phenomenex.com [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: TLC Monitoring of Reactions with 1-Dodecanesulfonyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers using Thin Layer Chromatography (TLC) to monitor reactions involving 1-dodecanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Which TLC visualization stains are most effective for this compound and its derivatives?
A1: Due to its long, nonpolar alkyl chain and the reactivity of the sulfonyl chloride group, selecting an appropriate visualization method is crucial. Here are some recommended options:
-
Potassium Permanganate (KMnO4) Stain: This is an excellent choice as it reacts with compounds that can be oxidized. While the saturated alkyl chain of this compound itself won't react, many reaction partners and products will, appearing as yellow-brown spots on a purple background.[1][2][3] This stain is particularly useful for detecting the disappearance of an oxidizable starting material.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors with different functional groups, which can help differentiate between the starting material, intermediates, and the final product.[1]
-
Ceric Ammonium Molybdate (CAM) Stain: CAM is a highly sensitive, universal stain that visualizes a wide variety of organic compounds as dark blue spots upon heating.[4]
-
Iodine Chamber: This is a simple and non-destructive method where the TLC plate is exposed to iodine vapor.[2][3][5] Nonpolar compounds like this compound will readily absorb iodine, appearing as brown spots. The spots are often temporary, so they should be circled with a pencil immediately after visualization.[3]
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors. Here are the most common reasons and their solutions:
-
Sample Overloading: The most frequent cause of streaking is applying too much sample to the plate.[6] Try diluting your sample and re-spotting.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.
-
Interaction with Silica Gel: Sulfonyl chlorides can be unstable on acidic silica gel, leading to decomposition and streaking.[7] You can try neutralizing the silica plate by adding a small amount of a base like triethylamine (0.1-1%) to your developing solvent.[6][7]
-
Inappropriate Solvent System: A solvent system with either too high or too low polarity can lead to poor separation and streaking. Adjust the polarity of your eluent.
Q3: I don't see any spots on my TLC plate after development and visualization. What should I do?
A3: The absence of spots can be frustrating, but it is a common issue with several potential solutions:
-
Non-UV Active Compound: this compound and its saturated derivatives will not be visible under a UV lamp because they lack a chromophore.[2] You must use a chemical stain for visualization.
-
Sample Too Dilute: Your sample may be too dilute to be detected.[6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[6]
-
Compound Evaporation: Although less likely for this compound due to its high boiling point, volatile products could evaporate from the TLC plate, especially if excessive heat is used for visualization.[6]
-
Ineffective Staining: The chosen stain may not be reacting with your compound. Try a more universal stain like Ceric Ammonium Molybdate (CAM) or potassium permanganate.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your TLC analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are too high (Rf > 0.8) | The eluent is too polar.[6][8] | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Spots are too low (Rf < 0.2) | The eluent is not polar enough.[6][8] | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Spots are elongated or "blob"-shaped | The sample is too concentrated.[9] | Dilute the sample and re-run the TLC. |
| Uneven solvent front | The TLC plate was tilted in the developing chamber, or the chamber was disturbed.[9] | Ensure the plate is placed vertically and the chamber remains undisturbed during development. |
| Reactant and product have very similar Rf values | The solvent system does not provide enough resolution.[10][11] | Try a different solvent system. Using a "cospot" (spotting the reaction mixture on top of the starting material spot) can help determine if the starting material is consumed.[10] |
Experimental Protocols
Here are detailed methodologies for preparing common TLC stains suitable for monitoring reactions with this compound.
1. Potassium Permanganate (KMnO4) Stain
-
Recipe:
-
Procedure: Dissolve the potassium permanganate and potassium carbonate in the water. Then, add the sodium hydroxide solution. Store the solution in a light-protected bottle.
-
Visualization: Dip the dried TLC plate into the stain or spray the plate with the solution. Gentle heating with a heat gun may be required to develop the spots.[3]
2. p-Anisaldehyde Stain
-
Recipe:
-
Procedure: In an ice bath, cautiously add the concentrated sulfuric acid to the ethanol. In a separate container, mix the p-anisaldehyde and acetic acid. Slowly add the anisaldehyde mixture to the cold sulfuric acid/ethanol solution. Store the stain at a low temperature.
-
Visualization: Dip the TLC plate in the stain and then heat it with a heat gun until colored spots appear.
Diagrams
Below are diagrams illustrating key workflows and relationships relevant to TLC analysis.
A troubleshooting workflow for common TLC issues.
A decision tree for selecting an appropriate TLC stain.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. TLC stains [reachdevices.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. silicycle.com [silicycle.com]
- 10. How To [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Sulfonylation of Primary Amines with 1-Dodecanesulfonyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the sulfonylation of primary amines with 1-dodecanesulfonyl chloride, with a specific focus on preventing the formation of di-sulfonylated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with primary amines?
A1: Di-sulfonylation is a common side reaction where a primary amine (R-NH₂) reacts with two equivalents of a sulfonyl chloride, such as this compound, to form a di-sulfonylated product, R-N(SO₂R')₂.[1][2] This occurs in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still has an acidic proton on the nitrogen (N-H). In the presence of a base, this proton can be removed to form a nucleophilic sulfonamide anion. This anion can then attack a second molecule of sulfonyl chloride to yield the undesired di-sulfonylated byproduct.[1]
Q2: Which reaction parameters are most critical for suppressing di-sulfonylation?
A2: The most critical parameters to control for selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.[1][3]
-
Rate of Addition: The speed at which the this compound is added to the reaction mixture.[1][3]
-
Temperature: Lower temperatures generally favor mono-sulfonylation.[1][3]
-
Choice of Base: The type and amount of base used can significantly influence the reaction's selectivity.[1][3]
Q3: How does the choice of base affect the formation of the di-sulfonylated product?
A3: The base neutralizes the HCl byproduct generated during the reaction.[4] However, a strong, unhindered base can easily deprotonate the mono-sulfonamide product, facilitating the second sulfonylation.[1] Using a weaker or sterically hindered base (like pyridine or 2,6-lutidine) can minimize the deprotonation of the mono-sulfonamide, thus suppressing the formation of the di-sulfonylated byproduct.[1]
Q4: Can the solvent choice impact the selectivity of the reaction?
A4: Yes, the solvent can influence the reaction. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1] The solubility of the reactants and the intermediate sulfonamide anion can affect reaction rates and selectivity. It is crucial to use anhydrous solvents, as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2][3]
Reaction Mechanism and Troubleshooting Workflow
The key to preventing the undesired di-sulfonylation is to suppress the formation and subsequent reaction of the sulfonamide anion intermediate, as depicted in the following pathway diagram.
The following workflow provides a systematic approach to optimizing the reaction and minimizing the formation of the di-sulfonylated byproduct.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-sulfonylated product | 1. Incorrect Stoichiometry: Molar excess of this compound.[3] 2. Rapid Reagent Addition: Creates localized high concentrations of the sulfonyl chloride.[3] 3. Inappropriate Base: A strong, non-hindered base (e.g., triethylamine) promotes deprotonation of the mono-sulfonamide.[1] 4. High Reaction Temperature: Increases the rate of the second sulfonylation reaction.[3] | 1. Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride.[1][5] 2. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[1][3] 3. Switch to a weaker or more sterically hindered base such as pyridine or 2,6-lutidine.[1] 4. Maintain a low reaction temperature (e.g., 0 °C) during the addition and initial reaction phase.[1][3] |
| Low or no product formation | 1. Degraded Sulfonyl Chloride: this compound is moisture-sensitive and can hydrolyze.[2][3] 2. Poor Amine Reactivity: The primary amine may be sterically hindered or electron-deficient.[3] 3. Protonated Amine: HCl byproduct protonates the starting amine, rendering it non-nucleophilic. | 1. Use a fresh bottle of this compound or purify the existing one. Ensure all glassware and solvents are anhydrous.[3] 2. Cautiously increase the reaction temperature after the addition is complete. Consider using a stronger non-nucleophilic base or an alternative synthetic method.[3] 3. Ensure at least one equivalent of a suitable base is present in the reaction mixture.[4] |
| Formation of multiple unidentified byproducts | 1. Side reactions: The substrate may contain other reactive functional groups (e.g., hydroxyl groups).[3] 2. Degradation: Reaction conditions may be too harsh, leading to the degradation of starting materials or products. | 1. Protect other reactive functional groups before performing the sulfonylation.[3] 2. Re-optimize the reaction conditions, starting with lower temperatures and shorter reaction times. Monitor progress closely using TLC or LC-MS. |
Data Presentation
Table 1: Key Reaction Parameters for Selective Mono-sulfonylation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.1:1 to 1.2:1 | A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride, minimizing its availability for the second reaction.[1][5] |
| Temperature | 0 °C during addition, then slowly warm to room temperature | Lowering the temperature reduces the rate of the undesired di-sulfonylation more significantly than the desired mono-sulfonylation.[1][3] |
| Reagent Addition | Slow, dropwise addition of sulfonyl chloride (over 30-60 min) | Maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[1][3] |
| Solvent | Anhydrous aprotic (e.g., DCM, THF) | Prevents hydrolysis of the sulfonyl chloride and provides a suitable medium for the reaction.[1] |
Table 2: Qualitative Impact of Common Bases on Sulfonylation Selectivity
| Base Type | Examples | Characteristics | Impact on Di-sulfonylation |
| Weak, Hindered Bases | Pyridine, 2,6-Lutidine | Less basic and sterically bulky. | Suppressed: Less effective at deprotonating the mono-sulfonamide product, leading to higher selectivity for the desired product.[1] |
| Strong, Non-nucleophilic Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Strong bases, readily neutralize HCl. | Promoted: Can readily deprotonate the mono-sulfonamide, increasing the rate of the undesired second sulfonylation.[1] |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Generally weaker and often have limited solubility in organic solvents. | Variable: Can be effective in some systems, but their heterogeneity can sometimes lead to slower or incomplete reactions. |
Experimental Protocols
General Protocol for Selective Mono-sulfonylation of a Primary Amine with this compound
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Primary amine (1.1 mmol, 1.1 eq.)
-
This compound (1.0 mmol, 1.0 eq.)
-
Pyridine (1.5 mmol, 1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, dropping funnel/syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.1 mmol).[1]
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (~0.1 M concentration). Add pyridine (1.5 mmol).[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[1][3]
-
Reagent Addition: In a separate flask or syringe, dissolve this compound (1.0 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains at or below 5 °C.[1][3]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[1][3]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).[1][3]
-
Purification: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.[1][2]
References
- 1. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
Impact of temperature on the rate of sulfonylation with 1-Dodecanesulfonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sulfonylation reactions with 1-dodecanesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Sulfonamide
-
Question: My sulfonylation reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors. The primary reasons often involve the stability of the sulfonyl chloride, the reactivity of the nucleophile, or suboptimal reaction conditions.
-
Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Sub-optimal Temperature: While lower temperatures are generally favored to control side reactions, excessively low temperatures can significantly slow down or stall the reaction with less reactive amines. If the reaction is not proceeding at 0 °C, consider allowing it to slowly warm to room temperature and monitor the progress. For particularly unreactive nucleophiles, a moderate increase in temperature may be necessary, but this should be done cautiously as it can promote side reactions.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may exhibit slow reaction rates. For these substrates, a longer reaction time or a carefully controlled increase in temperature may be required.
-
Inappropriate Base: The choice of base is crucial. A base that is too weak may not effectively neutralize the HCl byproduct, leading to the formation of the amine hydrochloride salt, which is unreactive. A common strategy is to use a tertiary amine base like triethylamine or pyridine.
-
Issue: Formation of a Significant Amount of Di-sulfonylated Byproduct
-
Question: My reaction with a primary amine is producing a substantial amount of the di-sulfonylated product. How can I improve the selectivity for mono-sulfonylation?
-
Answer: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride. Several factors can be adjusted to minimize this undesired product.
-
Rate of Addition: The slow, dropwise addition of this compound to the amine solution is critical. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, favoring the reaction with the more nucleophilic primary amine over the less reactive mono-sulfonamide intermediate.
-
Reaction Temperature: Lowering the reaction temperature has a significant impact on reducing the rate of the second sulfonylation. Performing the addition of the sulfonyl chloride at 0 °C is a standard practice to enhance selectivity for the mono-sulfonated product.[1]
-
Stoichiometry: Carefully control the molar ratio of the reactants. Using a 1:1 ratio of amine to sulfonyl chloride is a good starting point. In some cases, a slight excess of the amine can be used to ensure the complete consumption of the sulfonyl chloride.
-
FAQs
-
Question: What is the optimal temperature for sulfonylation with this compound?
-
Answer: The optimal temperature depends on the specific amine being used. However, a general recommendation is to perform the addition of this compound at a low temperature, typically 0 °C (using an ice bath), to control the initial exothermic reaction and minimize side reactions. After the addition is complete, the reaction is often allowed to slowly warm to room temperature and stirred until completion.
-
Question: How does temperature affect the rate of reaction?
-
Answer: As with most chemical reactions, increasing the temperature will increase the rate of sulfonylation. However, higher temperatures can also accelerate undesirable side reactions, such as di-sulfonylation of primary amines and decomposition of the sulfonyl chloride. Therefore, a balance must be struck between achieving a reasonable reaction rate and maintaining selectivity and product integrity. Lowering the temperature is a key strategy to control the reaction and improve the yield of the desired mono-sulfonamide.
-
Question: What are the signs of this compound decomposition?
-
Answer: Decomposition of sulfonyl chlorides can be indicated by a change in color of the reaction mixture (often turning yellow or brown), the evolution of gases (such as SO₂ and HCl), and the appearance of unexpected impurities in analytical checks like TLC or LC-MS. A lower than expected yield is also a common consequence of decomposition. Running the reaction at lower temperatures can help mitigate thermal decomposition.
Data Presentation
| Temperature (°C) | Relative Reaction Rate | Primary Amine Selectivity (Mono- vs. Di-sulfonylation) |
| -20 | Very Slow | Very High |
| 0 | Slow | High |
| 25 (Room Temp) | Moderate | Moderate to Good |
| 50 | Fast | Low to Moderate |
Note: This table is illustrative. Actual rates and selectivities will vary depending on the specific amine, solvent, and base used.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with this compound
This protocol aims to favor the formation of the mono-sulfonated product.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes. It is crucial to maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the reaction for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Mandatory Visualization
Caption: Logical relationship of temperature's effect on sulfonylation.
References
Challenges in the scale-up of reactions involving 1-Dodecanesulfonyl chloride
Welcome to the technical support center for 1-dodecanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of reactions involving this reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My sulfonylation reaction with an alcohol or amine is resulting in a low yield or is failing completely. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in sulfonylation reactions can stem from several factors, primarily related to reagent quality, reaction conditions, and the reactivity of the nucleophile.
-
Reagent Quality:
-
Hydrolysis of this compound: this compound is susceptible to hydrolysis by moisture, which converts it to the unreactive 1-dodecanesulfonic acid.[1][2] Ensure that the reagent is of high purity (≥97%) and has been stored under anhydrous conditions.[3][4] All glassware should be oven-dried, and anhydrous solvents must be used.
-
Purity of Nucleophile and Solvents: Verify the purity and dryness of your alcohol or amine substrate and the reaction solvent. Water is a competing nucleophile and can significantly reduce your yield.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For typical reactions with alcohols or amines, tertiary amines like triethylamine or pyridine are common.[2] For less reactive nucleophiles, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[2] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive intermediate.[2]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[2] For reactions that are sluggish, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) could improve solubility and reaction rates.[2]
-
Temperature and Reaction Time: Monitor the reaction's progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Some reactions may need longer durations or higher temperatures to reach completion.
-
-
Scale-up Consideration:
-
Mixing and Heat Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, promoting side reactions. Ensure your reactor is equipped with an appropriate agitation system. The exothermic nature of the reaction requires efficient heat dissipation to maintain the optimal temperature.
-
Issue 2: Formation of Multiple Byproducts and Impurities
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions. Key strategies to minimize these involve controlling stoichiometry, temperature, and reagent addition.
-
Common Side Reactions:
-
Hydrolysis: As mentioned, the primary byproduct is often 1-dodecanesulfonic acid, formed from the reaction of this compound with water.[6]
-
Reaction with Tertiary Amine Bases: While used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.[2][7] If this is suspected, consider using a sterically hindered or non-nucleophilic base.
-
Over-sulfonylation: Primary amines can potentially undergo double sulfonylation, especially with excess this compound and a strong base.[2] Careful control of stoichiometry is crucial to avoid this.
-
-
Minimization Strategies:
-
Control of Stoichiometry: Use a stoichiometric amount or a slight excess of the limiting reagent (often the nucleophile) to prevent side reactions related to excess sulfonyl chloride.
-
Slow Addition: On a larger scale, the slow, controlled addition of this compound to the solution of the nucleophile and base can help maintain a low concentration of the sulfonyl chloride, minimizing side reactions and controlling the exotherm.
-
Temperature Control: Maintain the reaction at the optimal temperature. Running the reaction at too high a temperature can promote decomposition and side reactions.
-
Issue 3: Difficulties in Product Purification at Scale
Question: I am struggling with the purification of my dodecanesulfonate product on a larger scale. What are the common challenges and recommended procedures?
Answer: Large-scale purification can be challenging due to the similar solubility profiles of the product and certain impurities.[8]
-
Purification Challenges:
-
Residual Sulfonic Acid: The sulfonic acid byproduct can be difficult to remove.
-
Salts: Salts formed from the base and hydrochloric acid (a reaction byproduct) need to be efficiently removed.
-
-
Recommended Purification Strategies:
-
Aqueous Workup: A standard aqueous workup is often the first step. This involves washing the organic layer with a dilute acid (to remove the amine base), followed by a dilute base (like sodium bicarbonate) to remove unreacted sulfonyl chloride and sulfonic acid, and finally with brine.
-
Crystallization: If the product is a solid, crystallization is an effective method for purification on a large scale. A solvent screen should be performed to identify a suitable solvent system.
-
Chromatography: While less ideal for very large scales, column chromatography may be necessary for high-purity requirements.
-
Filtration and Washing: In many cases, the product may precipitate from the reaction mixture. Efficient filtration and thorough washing of the filter cake are critical to remove impurities.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound is a corrosive substance that causes severe skin burns and eye damage.[10] It is also moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas and sulfuric acid.[11] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][12]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors or dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation.[12]
-
Emergency Procedures: Have an emergency plan in place. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. For inhalation, move the person to fresh air.
Q2: How does the stability of this compound affect its storage and handling?
A2: this compound is sensitive to moisture and can degrade over time, especially if not stored properly. It should be stored in a tightly closed container in a dry and well-ventilated place.[10] Older samples may develop a yellowish color due to decomposition into sulfur dioxide and chlorine.[11] It is recommended to use the reagent relatively fresh and to check its purity if it has been stored for an extended period.
Q3: What analytical methods are recommended for monitoring the progress of a reaction involving this compound?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots to determine the conversion to the product.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any byproducts, especially for complex reaction mixtures.[5]
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., >1 kg) | Key Considerations for Scale-Up |
| Reagent Addition | Typically rapid or in one portion | Slow, controlled addition over time | To manage exotherm and minimize side reactions. |
| Mixing | Magnetic stirring | Mechanical overhead stirring | Ensure homogeneity and efficient heat transfer. |
| Temperature Control | Heating mantle or ice bath | Jacketed reactor with a thermal control unit | Precise temperature control is crucial for yield and purity. |
| Work-up | Separatory funnel extractions | Reactor-based phase separations and washes | Larger volumes require more time for phase separation. |
| Purification | Column chromatography, crystallization | Primarily crystallization, filtration, and washing | Chromatography is often not feasible at a very large scale. |
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol
This protocol provides a general methodology for the reaction of this compound with a primary alcohol.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and a suitable aprotic solvent (e.g., dichloromethane) to an oven-dried, jacketed reactor equipped with a mechanical stirrer and a temperature probe.
-
Cooling and Base Addition: Cool the solution to 0 °C. Add a suitable base, such as triethylamine (1.2 equivalents), dropwise while maintaining the internal temperature at 0-5 °C.
-
Addition of this compound: In a separate flask, dissolve this compound (1.1 equivalents) in the same aprotic solvent. Add this solution dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add water to quench the reaction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent or by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. This compound [webbook.nist.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 12. angenechemical.com [angenechemical.com]
Validation & Comparative
Comparative Guide to Analytical Methods for 1-Dodecanesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 1-dodecanesulfonyl chloride and its key derivatives, namely 1-dodecanesulfonamides and 1-dodecanesulfonate esters. The information presented is intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs, from routine purity assessments to in-depth structural elucidation.
Introduction to this compound and Its Derivatives
This compound is a reactive organosulfur compound widely used in organic synthesis. Its reaction with amines or alcohols yields sulfonamides and sulfonate esters, respectively. These derivatives are of significant interest in various fields, including medicinal chemistry and material science, due to their diverse biological activities and physicochemical properties. Accurate and reliable analytical characterization is crucial for ensuring the quality, purity, and structural integrity of these compounds.
This guide will explore the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic Methods (HPLC and GC), for the characterization of these compounds.
Spectroscopic Methods of Analysis
Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
This compound:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group (CH₃) at approximately 0.88 ppm. The methylene groups (CH₂) of the long alkyl chain will appear as a broad multiplet between 1.25 and 1.40 ppm. The methylene group adjacent to the sulfonyl chloride group (α-CH₂) will be deshielded and is expected to resonate as a triplet around 3.6-3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a series of signals for the alkyl chain carbons. The terminal methyl carbon is expected around 14 ppm. The internal methylene carbons will have signals in the range of 22-32 ppm. The carbon alpha to the sulfonyl chloride group will be significantly downfield, likely in the range of 55-60 ppm.
1-Dodecanesulfonamide Derivatives:
The NMR spectra of 1-dodecanesulfonamides will show characteristic signals for both the dodecyl chain and the amine moiety. The chemical shifts of the α-methylene protons and carbon will be slightly different compared to the sulfonyl chloride due to the change in the electronic environment. The protons on the nitrogen and in the N-substituent will give rise to additional signals.
1-Dodecanesulfonate Ester Derivatives:
For 1-dodecanesulfonate esters, the NMR spectra will exhibit signals corresponding to the dodecyl chain and the alcohol-derived portion of the ester. The α-methylene protons of the dodecyl chain will be shifted, and new signals for the alkoxy group will appear.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound | 1370-1410 and 1166-1204 | Asymmetric and Symmetric S=O stretching of sulfonyl chloride[1] |
| 2800-3000 | C-H stretching of alkane chain[1] | |
| 1-Dodecanesulfonamides | 1320-1350 and 1140-1160 | Asymmetric and Symmetric S=O stretching of sulfonamide |
| 3200-3400 | N-H stretching (for primary and secondary amides) | |
| 1-Dodecanesulfonate Esters | 1350-1370 and 1170-1190 | Asymmetric and Symmetric S=O stretching of sulfonate ester |
| 900-1000 | S-O-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
This compound:
The electron ionization mass spectrum of this compound is characterized by the molecular ion peak and specific fragmentation patterns. A notable feature is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in an M+2 peak.[1]
1-Dodecanesulfonamide and 1-Dodecanesulfonate Ester Derivatives:
The mass spectra of these derivatives will show molecular ion peaks corresponding to their respective molecular weights. The fragmentation patterns will be indicative of the specific amide or ester structure, often involving cleavage of the S-N or S-O bond and fragmentation of the long alkyl chain.
Chromatographic Methods of Analysis
Chromatographic techniques are essential for separating this compound and its derivatives from reaction mixtures and for assessing their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For sulfonyl chlorides and their derivatives, which may lack a strong UV chromophore, derivatization is often employed to enhance detection.
Alternative Approach for Alkanesulfonates:
For the analysis of long-chain alkanesulfonates, a reversed-phase HPLC method can be utilized. The retention of these compounds increases with the length of the alkyl chain. The mobile phase composition, particularly the organic solvent content and the concentration of a counterion, significantly affects retention.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the relatively high boiling point and potential for thermal degradation of this compound and its derivatives, derivatization may be necessary to improve their volatility and thermal stability for GC analysis.
Derivatization for GC Analysis:
Sulfonyl chlorides can be converted to more stable and volatile derivatives, such as sulfonamides, prior to GC analysis. For example, reaction with a secondary amine like N,N-diethylamine can yield a thermally stable N,N-diethylsulfonamide that is amenable to GC-MS analysis.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Use standard pulse sequences for ¹H and ¹³C{¹H} NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
General FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
General GC-MS Protocol (with Derivatization)
-
Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., a secondary amine in the presence of a base) to form a more volatile and stable derivative.
-
Sample Preparation: Dissolve the derivatized sample in an appropriate solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is often used, for example, starting at 50-100 °C and ramping up to 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
Ion Source Temperature: Typically 200-230 °C.
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical characterization process for this compound and its derivatives.
Caption: Synthetic pathways and analytical characterization workflow.
Caption: Logical flow of analytical methods for characterization.
References
A Comparative Guide to HPLC Method Development for Purity Analysis of Dodecylsulfonamides
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical compounds. For dodecylsulfonamides, a class of organic molecules with a long alkyl chain, selecting and optimizing an appropriate analytical method is crucial for ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of dodecylsulfonamides, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like dodecylsulfonamides.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method in many pharmaceutical laboratories.[2] However, other techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, each with its own set of advantages and limitations.
The following table summarizes the key performance characteristics of these analytical techniques for the purity analysis of dodecylsulfonamides.
| Technique | Principle | Information Obtained | Sensitivity | Throughput | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Retention time, peak area/height for quantification, % purity. | High (ng to µg) | Medium to High | High precision and accuracy, robust, reproducible, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf), qualitative presence of impurities. | Moderate (µg) | High | Simple, cost-effective, rapid screening of multiple samples. | Lower sensitivity and resolution compared to HPLC, primarily qualitative.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Retention time, mass spectrum for identification and quantification. | Very High (pg to ng) | Medium | High specificity and structural elucidation of impurities.[4] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques discussed.
Proposed HPLC Method for Dodecylsulfonamide Purity Analysis
This proposed method is based on established protocols for structurally similar long-chain alkylated compounds like linear alkylbenzene sulfonates (LAS).[5][6]
a. Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column may provide better peak shape for long-chain hydrophobic compounds.[7][8]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of dodecylsulfonamide from both more polar and less polar impurities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 70% B
-
26-30 min: 70% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[5]
-
Detector: UV detector at 230 nm.[5]
-
Injection Volume: 10 µL
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of the dodecylsulfonamide sample into a 10 mL volumetric flask.
-
Dissolve the sample in the initial mobile phase composition (70:30 Acetonitrile:Water) and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c. Data Analysis:
-
Integrate the peak areas of the main dodecylsulfonamide peak and all impurity peaks.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Thin-Layer Chromatography (TLC) Method for Sulfonamides
This is a general method adaptable for the qualitative assessment of dodecylsulfonamide purity.
a. Materials:
-
TLC Plate: Silica gel 60 F254 plates.
-
Mobile Phase: A non-polar solvent system is suitable for the hydrophobic dodecylsulfonamide. A starting point could be a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation. For sulfonamides in general, solvent systems like chloroform-n-butanol (90:10) have been used.[9]
-
Visualization: UV light at 254 nm. For enhanced visualization, staining with a solution of p-dimethylaminobenzaldehyde can be used, which reacts with the primary amino group of many sulfonamides to produce a yellow spot.[10]
b. Procedure:
-
Prepare a sample solution by dissolving a small amount of the dodecylsulfonamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the sample solution onto the TLC plate alongside a reference standard if available.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches approximately 1 cm from the top of the plate.
-
Remove the plate and allow it to air dry.
-
Visualize the separated spots under UV light and/or after staining. The presence of additional spots in the sample lane indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Sulfonamides
This method is suitable for identifying and quantifying volatile impurities or for the analysis of dodecylsulfonamide after appropriate derivatization.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of medium to low polarity compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 10 min at 300°C
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
-
b. Sample Preparation (with Derivatization):
As dodecylsulfonamide is not highly volatile, a derivatization step is necessary to convert it into a more volatile compound. Silylation is a common derivatization technique.
-
Accurately weigh a small amount of the sample into a vial.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Heat the vial at a specified temperature (e.g., 70°C) for a set time to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
c. Data Analysis:
-
Identify the main peak corresponding to the derivatized dodecylsulfonamide and any impurity peaks based on their retention times and mass spectra.
-
The purity can be estimated by comparing the peak area of the main component to the total peak area of all components.
Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process that involves several key stages. The following diagram illustrates a typical workflow for developing an HPLC method for purity analysis.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
For the purity analysis of dodecylsulfonamides, a reversed-phase HPLC method offers the best combination of resolution, sensitivity, and quantitative accuracy for routine quality control. The proposed HPLC method provides a robust starting point for method development, which should then be followed by systematic optimization and validation to ensure it is fit for its intended purpose. While TLC can be a useful tool for rapid, qualitative screening, and GC-MS offers powerful identification capabilities for volatile impurities or derivatized analytes, HPLC remains the gold standard for definitive purity determination of these compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of quantitation, the nature of potential impurities, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Comparative Analysis of 1-Dodecanesulfonyl Chloride Reaction Products via ¹H NMR Spectroscopy
This guide provides a comprehensive comparison of the ¹H NMR spectra of reaction products derived from 1-dodecanesulfonyl chloride, specifically focusing on the formation of a sulfonamide and a sulfonate ester. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the characterization of such compounds and to compare them with viable synthetic alternatives.
Introduction
This compound is a key reagent in organic synthesis, enabling the introduction of the dodecanesulfonyl group onto various nucleophiles. The resulting sulfonamides and sulfonate esters are prevalent in medicinal chemistry and materials science. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of these products. This guide will interpret the ¹H NMR spectrum of a representative sulfonamide, N-phenyl-1-dodecanesulfonamide, and a sulfonate ester, methyl 1-dodecanesulfonate. Furthermore, it will compare their spectral features with those of analogous compounds synthesized from alternative sulfonylating agents, namely p-toluenesulfonyl chloride and methanesulfonyl chloride.
¹H NMR Spectral Data Comparison
| Compound Name | Structure | Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-Phenyl-1-dodecanesulfonamide |
| a:
| ~0.88 | t | 3H |
b:
| ~1.25 | m | 18H | ||
c:
| ~1.75 | p | 2H | ||
d:
| ~3.10 | t | 2H | ||
| e: Aromatic H | ~7.10-7.40 | m | 5H | ||
| f: NH | ~7.50 (broad) | s | 1H | ||
| N-Phenyl-p-toluenesulfonamide |
| a:
| ~2.34 | s | 3H |
| (Alternative Sulfonamide) | b, c: Aromatic H (Ts) | ~7.38 (d), ~7.69 (d) | d | 4H | |
| d: Aromatic H (Ph) | ~7.17 | m | 5H | ||
| e: NH | ~7.40 (broad) | s | 1H | ||
| Methyl 1-Dodecanesulfonate |
| a:
| ~0.88 | t | 3H |
b:
| ~1.26 | m | 18H | ||
c:
| ~1.85 | p | 2H | ||
d:
| ~3.20 | t | 2H | ||
e:
| ~3.90 | s | 3H | ||
| 1-Dodecyl Methanesulfonate |
| a:
| ~0.88 | t | 3H |
| (Alternative Sulfonate Ester) | b:
| ~1.26 | m | 20H | |
c:
| ~4.22 | t | 2H | ||
d:
| ~3.01 | s | 3H |
Interpretation of ¹H NMR Spectra
N-Phenyl-1-dodecanesulfonamide:
The ¹H NMR spectrum of N-phenyl-1-dodecanesulfonamide is characterized by signals corresponding to the long aliphatic chain and the phenyl group. The terminal methyl group (a) of the dodecyl chain appears as a triplet around 0.88 ppm. The large multiplet at approximately 1.25 ppm integrates to 18 protons and corresponds to the nine methylene groups (b) in the middle of the alkyl chain. The methylene group (c) adjacent to the CH₂SO₂ group is slightly deshielded and appears as a pentet around 1.75 ppm. The methylene group (d) directly attached to the electron-withdrawing sulfonyl group is significantly deshielded and resonates as a triplet around 3.10 ppm. The protons of the phenyl group (e) appear as a multiplet in the aromatic region (7.10-7.40 ppm). The NH proton (f) typically appears as a broad singlet around 7.50 ppm, and its chemical shift can be variable depending on concentration and solvent.
Comparison with N-Phenyl-p-toluenesulfonamide:
In the alternative sulfonamide, the long alkyl chain is replaced by a tolyl group. This results in a much simpler aliphatic region, with a characteristic singlet for the methyl group (a) on the tolyl ring at approximately 2.34 ppm. The aromatic region is more complex, showing distinct doublets for the para-substituted tolyl protons (b, c) and a multiplet for the phenyl protons (d).
Methyl 1-Dodecanesulfonate:
For the sulfonate ester, the aliphatic signals for the dodecyl chain (a, b, c, and d) are similar to those in the sulfonamide. The key differentiating feature is the presence of a sharp singlet at around 3.90 ppm, which corresponds to the three protons of the methoxy group (e). The absence of the broad NH proton signal and the aromatic signals further distinguishes it from the sulfonamide.
Comparison with 1-Dodecyl Methanesulfonate:
In the alternative sulfonate ester, the sulfonyl group is from methanesulfonyl chloride. The signals for the dodecyl chain (a and b) remain largely unchanged. However, the methylene group directly attached to the oxygen atom (c) is more deshielded and appears as a triplet at a lower field (~4.22 ppm) compared to the methylene group attached to the sulfur in methyl 1-dodecanesulfonate. The methyl group of the mesylate (d) appears as a sharp singlet at a higher field (~3.01 ppm) compared to the methoxy group in the primary product.
Experimental Protocols
Protocol 1: Synthesis of N-Phenyl-1-dodecanesulfonamide
-
To a solution of aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 5 mL/mmol of aniline) at 0 °C, a solution of this compound (1.1 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Methyl 1-Dodecanesulfonate
-
To a solution of methanol (1.0 eq) and triethylamine (1.2 eq) in diethyl ether (5 mL/mmol of methanol) at 0 °C, this compound (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
After completion, the reaction mixture is filtered to remove the triethylammonium chloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the product.
Logical Workflow of Product Synthesis and Analysis
Caption: Workflow from reactants to ¹H NMR analysis.
Conclusion
The ¹H NMR spectra of the reaction products of this compound are highly informative for structural confirmation. The key diagnostic signals are the deshielded methylene protons adjacent to the sulfonyl group and the characteristic signals of the nucleophilic partner (amine or alcohol). By comparing these spectra with those of products derived from alternative sulfonylating agents like p-toluenesulfonyl chloride or methanesulfonyl chloride, researchers can gain a deeper understanding of the structural nuances and confidently identify their synthesized compounds. The provided protocols offer a starting point for the synthesis of these valuable molecules.
A Comparative Analysis of 1-Dodecanesulfonyl Chloride and Methanesulfonyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, sulfonyl chlorides are pivotal reagents for the introduction of sulfonyl groups, leading to the formation of sulfonamides and sulfonate esters, moieties of significant interest in medicinal chemistry and materials science. The reactivity of these compounds is paramount to their application. This guide provides an objective comparison of the reactivity of two aliphatic sulfonyl chlorides: 1-dodecanesulfonyl chloride and the archetypal methanesulfonyl chloride. This analysis is supported by established chemical principles and available experimental data for related compounds.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in synthesis. The following table summarizes key data for this compound and methanesulfonyl chloride.
| Property | This compound | Methanesulfonyl Chloride |
| CAS Number | 10147-40-7 | 124-63-0 |
| Molecular Formula | C₁₂H₂₅ClO₂S | CH₃ClO₂S |
| Molecular Weight | 268.84 g/mol | 114.55 g/mol |
| Appearance | Solid | Colorless liquid |
| Melting Point | 41-42 °C | -32 °C |
| Boiling Point | 126-130 °C at 4 mmHg | 161 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents; reacts with water. | Soluble in polar organic solvents; reacts with water, alcohols, and many amines.[1] |
Comparative Reactivity Analysis
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two key factors: electronic effects and steric hindrance.
Electronic Effects: The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic and thus susceptible to nucleophilic attack. For simple alkanesulfonyl chlorides, the electronic effect of the alkyl group is relatively minor and does not significantly differentiate the reactivity between a methyl and a dodecyl group. Both are electron-donating via induction, but this effect is less pronounced compared to the powerful electron-withdrawing nature of the sulfonyl group itself.
Steric Hindrance: This is the dominant factor differentiating the reactivity of this compound and methanesulfonyl chloride. The nucleophilic attack on the electrophilic sulfur atom is sensitive to the steric bulk of the substituents attached to the sulfonyl group.
-
Methanesulfonyl Chloride (MsCl): The small methyl group presents minimal steric hindrance, allowing for relatively easy access of nucleophiles to the sulfur center. This results in a higher reaction rate.
-
This compound: The long, bulky dodecyl chain creates significant steric congestion around the sulfonyl group. This steric hindrance impedes the approach of nucleophiles, leading to a considerably slower reaction rate compared to methanesulfonyl chloride. This "ortho effect" analogue in aliphatic systems can physically block nucleophiles from efficiently attacking the sulfur atom.[2]
Therefore, methanesulfonyl chloride is expected to be significantly more reactive than this compound in reactions with a wide range of nucleophiles.
Experimental Protocols
The following are representative experimental protocols for the sulfonylation of an alcohol, illustrating the general conditions for reactions involving these sulfonyl chlorides. It is important to note that reaction times for this compound will likely be longer, or require more forcing conditions (e.g., higher temperatures), to achieve comparable yields to methanesulfonyl chloride due to its lower reactivity.
General Protocol for the Sulfonylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
Sulfonyl chloride (methanesulfonyl chloride or this compound) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
The primary alcohol is dissolved in anhydrous DCM under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine is added dropwise to the stirred solution.
-
The sulfonyl chloride is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: For this compound, the reaction may require stirring at room temperature for an extended period or gentle heating to proceed to completion.
Visualizing the Reaction Mechanism and Steric Effects
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
References
A Comparative Guide: 1-Dodecanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride for Amine Protection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Sulfonyl Chlorides for Amine Protection Strategies
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecules. Sulfonamides are a widely utilized class of protecting groups due to their inherent stability across a broad range of reaction conditions. Among the various sulfonyl chlorides employed for this purpose, p-toluenesulfonyl chloride (TsCl) has long been a workhorse in the field. However, the emergence of alternative reagents, such as 1-dodecanesulfonyl chloride, prompts a detailed comparison to inform the selection of the optimal protecting group for a given synthetic challenge.
This guide provides an objective, data-driven comparison of this compound and p-toluenesulfonyl chloride in the context of amine protection. We will delve into their performance, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Considerations
While both this compound and p-toluenesulfonyl chloride react with primary and secondary amines to form stable sulfonamides, their structural differences—an aliphatic long chain versus an aromatic ring—can influence their reactivity, the properties of the resulting protected amines, and the conditions required for deprotection.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Structure | CH₃(CH₂)₁₁SO₂Cl | CH₃C₆H₄SO₂Cl |
| Reactivity | Generally considered less reactive than arylsulfonyl chlorides. | Highly reactive, well-established reagent. |
| Resulting Sulfonamide | N-Dodecanesulfonyl amide (less polar) | N-Tosyl amide (more polar, often crystalline) |
| Deprotection | Typically requires reductive cleavage. | Can be cleaved under harsh acidic or reductive conditions. |
| Key Advantage | Increased lipophilicity of the protected compound. | Well-documented procedures and predictable reactivity. |
| Potential Drawback | Less data available on specific reaction efficiencies and deprotection. | Harsh deprotection conditions can be incompatible with sensitive functional groups. |
Experimental Data Summary
The following table summarizes typical reaction conditions and reported yields for the protection of amines using both sulfonyl chlorides and the subsequent deprotection of the resulting sulfonamides. It is important to note that optimal conditions can vary depending on the specific amine substrate.
| Parameter | This compound | p-Toluenesulfonyl Chloride |
| Protection Yield | Data not readily available in comparative studies. | Generally high, often >90%.[1] |
| Protection Conditions | Typically reacts with amines in the presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent. | Reaction with primary or secondary amines in the presence of a base like pyridine or aqueous NaOH.[2] |
| Deprotection Methods | Reductive cleavage (e.g., Na/NH₃, SmI₂). | Reductive cleavage (e.g., Na/NH₃, Li/naphthalene, SmI₂), strong acid (e.g., HBr/phenol, H₂SO₄).[1] |
| Deprotection Yield | Data not readily available in comparative studies. | Varies widely depending on the method and substrate, can be challenging for sterically hindered amines.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative protocols for amine protection and deprotection for both reagents.
Protocol 1: General Procedure for Amine Protection with p-Toluenesulfonyl Chloride
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add p-toluenesulfonyl chloride (1.05 - 1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylamide, which can be further purified by crystallization or chromatography.
Protocol 2: General Procedure for Reductive Deprotection of a Tosylamide using Samarium(II) Iodide
-
Preparation of SmI₂: In a flame-dried flask under an inert atmosphere, prepare a solution of samarium(II) iodide (SmI₂) in THF.
-
Reaction Setup: To the freshly prepared SmI₂ solution, add the tosylamide (1.0 eq.).
-
Deprotection: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of K₂CO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Note: While a specific, well-documented protocol for the routine use and deprotection of 1-dodecanesulfonyl protected amines is not as prevalent in the literature, the general procedures for protection with other sulfonyl chlorides and deprotection of alkylsulfonamides would serve as a starting point for optimization.
Visualizing the Workflow
The following diagrams illustrate the general workflow for amine protection and deprotection, as well as the logical relationship in selecting a protecting group.
Caption: General workflow for amine protection and deprotection.
Caption: Decision matrix for selecting a sulfonyl protecting group.
Concluding Remarks
The choice between this compound and p-toluenesulfonyl chloride for amine protection is a nuanced one that depends on the specific requirements of the synthetic route. p-Toluenesulfonyl chloride remains a reliable and well-documented choice, offering high stability, though its removal can be challenging. The resulting tosylamides are often crystalline, which can facilitate purification.
This compound, on the other hand, presents an interesting alternative, particularly when increased lipophilicity of the protected intermediate is desired. This could be advantageous in certain solvent systems or for specific purification techniques. However, the available literature on its use is less extensive, and researchers may need to invest more effort in optimizing both the protection and deprotection steps. The reactivity of long-chain alkylsulfonyl chlorides may also differ from their aromatic counterparts, potentially requiring longer reaction times or more forcing conditions for protection.
Ultimately, the decision should be guided by a careful evaluation of the stability of the substrate to the potential deprotection conditions and the desired physicochemical properties of the synthetic intermediates. For routine applications where harsh deprotection is tolerable, TsCl is a proven and economical choice. For applications where modulating solubility and lipophilicity is a key concern, this compound is a viable, albeit less-characterized, alternative that warrants further investigation.
References
A comparative study of sulfonyl chlorides and sulfonyl fluorides in synthesis
A Comparative Guide to Sulfonyl Chlorides and Sulfonyl Fluorides in Synthesis
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the choice of reagents is paramount to the success of a reaction. Among the array of electrophilic functional groups, sulfonyl chlorides and sulfonyl fluorides have emerged as key players for the construction of sulfonamides, sulfonate esters, and other vital sulfur(VI) linkages. This guide provides a comprehensive comparison of their reactivity, stability, and applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Core Properties: A Tale of Two Halides
The fundamental difference between sulfonyl chlorides and sulfonyl fluorides lies in the nature of the sulfur-halogen bond. The high electronegativity and small size of the fluorine atom impart a unique combination of stability and "clickable" reactivity to the sulfonyl fluoride group, a concept elegantly harnessed in the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3] In contrast, the longer and more polarizable sulfur-chlorine bond renders sulfonyl chlorides more reactive yet significantly less stable.[4][5][6]
Key Distinctions at a Glance:
| Property | Sulfonyl Chlorides | Sulfonyl Fluorides |
| Stability | Limited stability, sensitive to moisture and prone to reduction.[4][5][7] | Exceptionally stable to heat, hydrolysis, oxidation, and reduction.[5][8][9][10] |
| Reactivity | Highly reactive, often requiring no special activation for nucleophilic attack.[11][12][13] | Less reactive, typically requiring activation (e.g., base, Lewis acid) for reactions.[4][7][8][14] |
| Selectivity | High reactivity can lead to poor chemoselectivity with multiple nucleophiles.[7][14] | The need for activation allows for greater control and higher selectivity.[8][15] |
| Handling | Can be challenging to store and handle due to moisture sensitivity.[4][6] | Generally bench-stable and easier to handle and store.[9][10] |
| Key Applications | Traditional synthesis of sulfonamides and sulfonate esters.[16][17] | SuFEx click chemistry, covalent inhibitors, and late-stage functionalization.[1][15][18] |
Reactivity and Applications in Synthesis
Sulfonyl Chlorides: The Workhorse Reagent
For decades, sulfonyl chlorides have been the go-to reagents for sulfonamide and sulfonate ester formation due to their high electrophilicity.[11] They react readily with a wide range of primary and secondary amines, as well as alcohols, typically in the presence of a base to neutralize the HCl byproduct.[16][17] However, this high reactivity is a double-edged sword. The inherent instability of sulfonyl chlorides can lead to decomposition during storage or reaction, and their reactivity can result in a lack of selectivity in complex molecules with multiple nucleophilic sites.[4][7][14]
Sulfonyl Fluorides: The Rise of a "Click" Reagent
The remarkable stability of sulfonyl fluorides makes them inert to many common reaction conditions, a trait that has propelled their use in complex molecular settings and in the development of covalent probes for chemical biology.[8][9] Their reaction with nucleophiles is not spontaneous and often requires specific activation, which forms the basis of SuFEx chemistry.[1][19] This "on/off" reactivity allows for precise control over bond formation, making them ideal for late-stage functionalization in drug development.[1] Furthermore, sulfonyl fluorides have been shown to react with a broader range of nucleophilic amino acid residues (including serine, threonine, tyrosine, and lysine) beyond the typical cysteine targeted by other covalent warheads, expanding their utility as covalent inhibitors.[8][15]
A direct comparison in the parallel synthesis of aliphatic sulfonamides revealed that sulfonyl fluorides gave good results with amines bearing additional functionalities where the corresponding chlorides failed.[12] Conversely, sulfonyl chlorides were more efficient in reacting with sterically hindered amines.[4][12]
Experimental Data and Protocols
To provide a practical context for the differences in reactivity, this section details common experimental protocols for the synthesis of sulfonamides using both sulfonyl chlorides and sulfonyl fluorides.
Table 1: Comparative Reaction Conditions for Sulfonamide Synthesis
| Parameter | Sulfonyl Chloride | Sulfonyl Fluoride |
| Reaction | Benzenesulfonyl chloride + Aniline | Benzenesulfonyl fluoride + Aniline |
| Conditions | Pyridine, 0-25 °C | Ca(NTf₂)₂, t-amyl alcohol, 60 °C |
| Reaction Time | Typically a few hours | Can be significantly longer without catalysis |
| Yield | Quantitative[17] | 85% with Ca(NTf₂)₂ activation[7] |
| Reference | [17] | [7][14] |
Experimental Protocol 1: Synthesis of N-Phenylbenzenesulfonamide using Sulfonyl Chloride
This protocol is adapted from standard procedures for sulfonamide synthesis.[16][17]
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve aniline (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenylbenzenesulfonamide.
Experimental Protocol 2: Synthesis of N-Phenylbenzenesulfonamide using Sulfonyl Fluoride (Lewis Acid Activation)
This protocol is based on the calcium triflimide-mediated activation of sulfonyl fluorides.[7][14]
Materials:
-
Aniline
-
Benzenesulfonyl fluoride
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried vial, add benzenesulfonyl fluoride (1.0 eq), aniline (1.2 eq), and calcium triflimide (10 mol%).
-
Add anhydrous tert-amyl alcohol to the vial.
-
Seal the vial and heat the reaction mixture to 60 °C for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-phenylbenzenesulfonamide.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz can help illustrate the logical flow of the synthetic processes and the central roles of sulfonyl chlorides and fluorides.
Caption: Comparative workflows for sulfonamide synthesis.
Caption: A logical guide for choosing between sulfonyl halides.
Conclusion
The choice between sulfonyl chlorides and sulfonyl fluorides is dictated by the specific requirements of the synthetic target and reaction conditions. Sulfonyl chlorides remain valuable for straightforward syntheses where their high reactivity is an asset. However, for applications demanding high stability, chemoselectivity, and controlled reactivity, particularly in the complex settings of drug discovery and chemical biology, sulfonyl fluorides offer a distinct advantage. The development of SuFEx chemistry has solidified the role of sulfonyl fluorides as indispensable tools for modern synthesis, enabling the rapid and reliable construction of complex molecular architectures. Researchers equipped with an understanding of the nuanced differences between these two classes of reagents will be better positioned to navigate the challenges of contemporary organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theballlab.com [theballlab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 10. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 11. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfonyl Fluorides - Enamine [enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. cbijournal.com [cbijournal.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
Validation of a synthetic route to a specific sulfonamide using 1-Dodecanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to N-benzyl-1-dodecanesulfonamide, a representative long-chain alkyl sulfonamide. The classical approach utilizing 1-dodecanesulfonyl chloride is compared with a modern, greener alternative involving the direct oxidative coupling of 1-dodecanethiol with benzylamine. This document is intended to assist researchers in selecting the most suitable synthetic strategy by providing objective comparisons supported by experimental data and detailed protocols.
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a long alkyl chain, such as the dodecyl group, can significantly impact the lipophilicity of the molecule, a critical parameter in drug design and development.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes to N-benzyl-1-dodecanesulfonamide, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Classical Synthesis | Route 2: Alternative (Green) Synthesis |
| Starting Materials | This compound, Benzylamine | 1-Dodecanethiol, Benzylamine |
| Key Reagents | Triethylamine (or Pyridine), Dichloromethane | Oxidizing agent (e.g., H₂O₂), Catalyst (optional) |
| Typical Reaction Time | 12-24 hours | 3-6 hours |
| Typical Yield | ~90-98%[4] | ~80-95% |
| Byproducts | Triethylammonium chloride (salt) | Water |
| "Green" Chemistry Aspect | Use of chlorinated solvent, generation of salt waste | Potential for aqueous media, water as the main byproduct |
| Starting Material Stability | This compound is moisture-sensitive | 1-Dodecanethiol is more stable but has a strong odor |
Mandatory Visualization
The following diagrams illustrate the workflows for the classical and alternative synthetic routes to N-benzyl-1-dodecanesulfonamide.
Experimental Protocols
Route 1: Classical Synthesis via Sulfonyl Chloride
This method follows the well-established reaction of a sulfonyl chloride with a primary amine in the presence of a base.[5]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 20-30 minutes.
-
Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-benzyl-1-dodecanesulfonamide.
Route 2: Alternative Green Synthesis via Oxidative S-N Coupling
This approach represents a more environmentally benign route, starting from the corresponding thiol and avoiding the use of chlorinated solvents and generating water as the primary byproduct.[6]
Materials:
-
1-Dodecanethiol (1.0 eq)
-
Benzylamine (1.2 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution, 3.0 eq)
-
Acetonitrile (MeCN) or an aqueous solvent system
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-dodecanethiol (1.0 eq) and benzylamine (1.2 eq) in acetonitrile.
-
Addition of Oxidant: To the stirring solution, add hydrogen peroxide (3.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization or, if necessary, by column chromatography.
Biological Context and Drug Development Workflow
While a specific signaling pathway for N-benzyl-1-dodecanesulfonamide is not prominently documented, sulfonamides as a class are known for a wide range of biological activities, often acting as enzyme inhibitors.[2][3] The long alkyl chain suggests that this molecule may interact with hydrophobic pockets of target proteins or influence membrane-related processes.
In a drug development context, a newly synthesized compound like N-benzyl-1-dodecanesulfonamide would typically enter a screening cascade to evaluate its biological activity.
This generalized workflow illustrates the initial stages of evaluating a novel synthetic compound for potential therapeutic applications. Compounds that show promising activity ("hits") in primary screens advance to more rigorous testing to determine their potency, selectivity, and mechanism of action.[7]
References
- 1. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Sulfonamide Formation by LC-MS: A Comparative Guide
This guide provides an objective comparison of various liquid chromatography-mass spectrometry (LC-MS) methodologies for the quantitative analysis of sulfonamides. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of different techniques, their performance, and supporting experimental data to aid in method selection and development.
The formation and presence of sulfonamide residues are of significant interest in pharmaceutical development, food safety, and environmental monitoring.[1][2][3] LC-MS has become the gold standard for the quantification of these compounds due to its high sensitivity, selectivity, and applicability to a wide range of sample matrices.[4][5]
Comparative Analysis of LC-MS Methods
The choice of an LC-MS method for sulfonamide analysis is often dictated by the sample matrix, the required sensitivity, and the specific sulfonamides of interest. The following tables summarize the quantitative performance of different LC-MS methods applied to various sample types.
Table 1: Comparison of LC-MS/MS Methods for Sulfonamide Quantification in Environmental Water Samples
| Parameter | Method 1: SPE-LC-MS/MS[3] | Method 2: SPE-LC-MS/MS[6] | Method 3: SPE-LC-MS/MS[7] |
| Sample Volume | 500 mL | 500 mL | 50 mL |
| Number of Analytes | 19 | 19 | Not Specified |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.997 |
| Calibration Range | 0.5 - 100 µg/L | 2 - 200 ng/mL | 0.1 - 100 µg/L |
| Limit of Quantification (LOQ) | Several ppt level | 1.2 - 7.6 ng/L | ~0.05 µg/L (LOD) |
| Recovery | 70% - 96% | 74.3% - 118% | 72% - 120% |
| Relative Standard Deviation (RSD) | < 15% | 0.1% - 13.2% | < 20% |
Table 2: Comparison of LC-MS/MS Methods for Sulfonamide Quantification in Food Matrices
| Parameter | Method 1: QuEChERS-LC-MS/MS (Bovine Liver)[8] | Method 2: ID-LC-MS/MS (Milk)[2] | Method 3: LLE-LC-MS/MS (Shrimp)[1] | Method 4: Modified QuEChERS-UPLC-MS/MS (Pastries)[9] |
| Sample Amount | 2 g | Not Specified | Not Specified | 1.00 g |
| Number of Analytes | 9 | 14 | 10 | 24 |
| Linearity (r²) | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 5 ng/g | Not Specified | Not Specified | 0.02 - 0.45 µg/kg |
| Recovery | 53% - 93% | 91% - 114% | Not Specified | 67.6% - 103.8% |
| Relative Standard Deviation (RSD) | 2.1% - 16.8% | Not Specified | Not Specified | 0.80% - 9.23% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the quantification of sulfonamides by LC-MS.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples [3][4]
-
Sample Pre-treatment: Filter a 500 mL water sample.[4] Add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[3][4]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Agilent BondElut PPL) with 5 mL of methanol followed by 5 mL of pure water.[4]
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[4]
-
Washing: Wash the cartridge with 5 mL of pure water.[4]
-
Elution: Elute the analytes with methanol containing 2% aqueous ammonia.[3][4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 1 mL of the initial mobile phase.[3][4]
-
Final Preparation: Centrifuge the reconstituted sample and transfer the supernatant for LC-MS/MS analysis.[3][4]
Protocol 2: Sample Preparation using QuEChERS for Solid Samples (e.g., Bovine Liver) [8]
-
Homogenization: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously. Add extraction salts (e.g., MgSO₄, NaCl), vortex, and centrifuge.
-
Dispersive SPE Cleanup: Transfer the supernatant to a dispersive SPE tube containing a sorbent (e.g., PSA, C18) and MgSO₄. Vortex and centrifuge.
-
Final Preparation: Filter the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 3: General LC-MS/MS Conditions
-
LC System: An Agilent 1290 Infinity II LC system or equivalent.[4]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9][10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile or methanol (B).[1][3][4][9]
-
MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.[1][4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target sulfonamide.[1][4]
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the quantitative analysis of sulfonamides by LC-MS, from sample collection to data analysis.
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. acgpubs.org [acgpubs.org]
- 3. hpst.cz [hpst.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Three-Dimensional Architecture of a Novel Sulfonamide Derivative: A Comparative Crystallographic Guide
A detailed structural elucidation of the novel sulfonamide derivative, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), is presented, offering a comparative analysis against the foundational antibacterial agent, sulfanilamide. This guide provides researchers, scientists, and drug development professionals with essential crystallographic data, detailed experimental methodologies, and a visualization of the underlying biochemical pathway, facilitating the rational design of next-generation sulfonamide-based therapeutics.
The precise determination of a molecule's three-dimensional structure is paramount in drug discovery and development. X-ray crystallography remains the gold standard for revealing atomic-level details of molecular architecture, providing invaluable insights into structure-activity relationships. This guide focuses on the crystallographic confirmation of a novel sulfonamide derivative, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), and compares its structural and biological parameters with the well-established antibacterial drug, sulfanilamide.
Crystallographic Data at a Glance: DNSPA vs. Sulfanilamide
A comparative summary of the key crystallographic parameters for DNSPA and a common polymorph of sulfanilamide is provided below. These data offer a direct comparison of their solid-state structures.
| Parameter | Novel Sulfonamide: ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | Alternative: Sulfanilamide (β-polymorph) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁[1] | Pbca |
| Unit Cell Parameters | ||
| a (Å) | 12.168(2) | 16.93(1) |
| b (Å) | 12.879(2) | 18.59(1) |
| c (Å) | 11.028(2) | 9.58(1) |
| α (°) | 90 | 90 |
| β (°) | 110.12(1) | 90 |
| γ (°) | 90 | 90 |
| Key Bond Lengths (Å) | ||
| S-N | 1.63 (avg) | 1.633(4) |
| S=O (avg) | 1.43 (avg) | 1.445(4) |
| **Key Bond Angles (°) ** | ||
| O-S-O | 119.5 (avg) | 118.9(2) |
| N-S-C | 106.8 (avg) | 107.4(2) |
Biological Activity Profile
Sulfonamides typically exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2][3] The following table presents a comparison of the reported biological activity for the novel compound (based on computational predictions) and experimental data for the established drug.
| Compound | Target | Activity Metric | Value | Organism(s) |
| DNSPA | E. coli DNA gyrase (computational) | Binding Energy | -6.37 kcal/mol | Escherichia coli |
| DNSPA | COVID-19 main protease (computational) | Binding Energy | -6.35 kcal/mol | SARS-CoV-2 |
| Sulfanilamide | Dihydropteroate Synthase (DHPS) | MIC | 16 - >512 µg/mL | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli[4][5][6][7] |
Experimental Roadmap: From Synthesis to Structure
The successful confirmation of a novel compound's structure via X-ray crystallography involves a systematic workflow, from chemical synthesis to data refinement.
Figure 1: A generalized workflow for the structural determination of a novel sulfonamide derivative by X-ray crystallography.
Detailed Experimental Protocols
Synthesis of ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA)
The synthesis of DNSPA is achieved through the reaction of L-tryptophan with 4-nitrobenzenesulfonyl chloride in a basic aqueous medium.[1]
-
Preparation of the Reaction Mixture: L-tryptophan (1.02 g, 5 mmol) is dissolved in a solution of sodium carbonate (0.55 g, 5 mmol) in 15 mL of water.[1]
-
Addition of Sulfonyl Chloride: To the stirred solution, 4-nitrobenzenesulfonyl chloride (1.11 g, 5 mmol) is added portion-wise over 30 minutes.
-
Reaction and Acidification: The mixture is stirred for an additional 4 hours at room temperature. The resulting solution is then acidified to a pH of 2 with concentrated HCl to precipitate the product.[1]
-
Purification: The precipitate is filtered, washed with cold water, and dried. The crude product is then recrystallized from methanol to yield pure crystals of DNSPA.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of a small molecule like DNSPA follows a standard procedure.
-
Crystal Selection and Mounting: A suitable single crystal of DNSPA, obtained through slow evaporation from a methanolic solution, is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected as a series of images at different crystal orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation and Deposition: The final refined structure is validated using software tools to check for geometric and other potential issues. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
The Bacterial Folate Biosynthesis Pathway: The Target of Sulfonamides
Sulfonamide antibiotics, such as sulfanilamide, act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the de novo synthesis of folate in bacteria, a pathway that is absent in humans, who obtain folate from their diet.[8][9] The inhibition of this pathway deprives bacteria of essential precursors for DNA, RNA, and protein synthesis, leading to bacteriostasis.
Figure 2: The inhibitory action of sulfonamides on the bacterial folate biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
A Comparative Guide to the Stability of Sulfonamides Derived from 1-Dodecanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the stability of sulfonamides synthesized from 1-dodecanesulfonyl chloride. Given the specific nature of these compounds, this document outlines the critical factors influencing their stability, standardized experimental protocols for evaluation, and a logical workflow for a comprehensive stability assessment. The data presented herein is illustrative, based on established principles of sulfonamide chemistry, to guide researchers in their experimental design and data interpretation.
Introduction to Sulfonamide Stability
Sulfonamides are a critical class of compounds in medicinal chemistry. Their stability is a key determinant of their shelf-life, efficacy, and safety. The degradation of sulfonamides can lead to loss of therapeutic activity and the formation of potentially toxic byproducts. The stability of a sulfonamide is influenced by several factors, including the nature of the substituents on the sulfonamide nitrogen, pH, temperature, light exposure, and the presence of oxidizing agents. For sulfonamides derived from this compound, the long alkyl chain may also impact physical properties like solubility and aggregation, which can indirectly affect chemical stability.
Comparative Stability Data
The following table summarizes hypothetical stability data for a model sulfonamide derived from this compound under various stress conditions. This data is intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: Illustrative Stability Data for a Model 1-Dodecanesulfonamide
| Stress Condition | Parameter | Value | % Degradation (Illustrative) | Major Degradation Product (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 40°C, 48h | 15% | 1-Dodecanesulfonic acid |
| Basic Hydrolysis | 0.1 M NaOH | 40°C, 48h | 5% | 1-Dodecanesulfonic acid |
| Oxidative Stress | 3% H₂O₂ | 25°C, 24h | 8% | N-Oxidized products |
| Photostability | ICH Q1B | 25°C | 2% | Photodegradants |
| Thermal Stress | 60°C | 7 days | 10% | 1-Dodecanesulfonic acid |
Experimental Protocols
Detailed methodologies for conducting the key stability-indicating assays are provided below.
3.1. Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and to develop stability-indicating analytical methods.
-
Protocol for Hydrolytic Stability:
-
Prepare stock solutions of the test sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-72 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
-
Protocol for Oxidative Stability:
-
Prepare a 1 mg/mL solution of the test sulfonamide in a suitable solvent.
-
Add a controlled volume of an oxidizing agent, typically 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At the end of the incubation period, quench any remaining oxidizing agent if necessary.
-
Analyze the sample by HPLC.
-
-
Protocol for Photostability:
-
Expose a solid sample and a solution of the test sulfonamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.
-
A control sample should be kept in the dark under the same conditions.
-
Following exposure, analyze both the light-exposed and dark control samples by HPLC.
-
3.2. Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the chromophore of the sulfonamide.
-
Temperature: 25-30°C.
Visualizing the Stability Assessment Workflow
The following diagram illustrates a typical workflow for assessing the stability of a novel sulfonamide compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 1-Dodecanesulfonyl Chloride
For Immediate Reference: Treat 1-dodecanesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization before collection as hazardous waste. Never dispose of it directly down the drain.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also a skin sensitizer, meaning it can cause an allergic reaction upon contact.[1] Like other sulfonyl chlorides, it is reactive with water and moisture, a reaction that can produce corrosive hydrochloric acid and sulfonic acids.
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.
-
Reactivity: Reacts with water, sometimes vigorously, to produce corrosive and toxic fumes.
-
Sensitization: May cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases. |
Step-by-Step Disposal Protocol
The disposal of this compound involves two primary stages: the neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.
Neutralization of Small, Residual Quantities:
This procedure should be performed to render small amounts of the chemical less hazardous before final disposal.
Experimental Protocol:
-
Preparation:
-
Work within a certified chemical fume hood.
-
Prepare a suitable container (e.g., a large beaker or flask) with a stir bar.
-
Prepare a dilute basic solution, such as 5-10% sodium bicarbonate or sodium hydroxide in water. The exact concentration is not critical, but an excess of base should be used.
-
Place the container with the basic solution in an ice bath to manage the heat generated during the exothermic reaction.
-
-
Slow Addition:
-
Slowly and carefully add the residual this compound to the stirring, cooled basic solution.
-
Crucially, never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.
-
The reaction is exothermic and will release corrosive fumes. Maintain constant stirring and cooling.
-
-
Monitoring:
-
Monitor the pH of the solution to ensure it remains basic throughout the addition and for a period afterward to ensure the reaction is complete. Use pH paper or a calibrated pH meter.
-
-
Final Disposal of Neutralized Solution:
-
Once the reaction is complete (no more heat is generated, and the pH is stable and basic), the neutralized solution can be disposed of in accordance with local regulations. In many cases, after neutralization, it can be safely poured down the drain with copious amounts of water.
-
Disposal of Bulk Quantities:
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
-
Container and Labeling:
-
Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.
-
The label must include the full chemical name ("this compound"), associated hazards (Corrosive, Water-Reactive), and the date.
-
-
Waste Collection:
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, especially water and bases.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Control: Ensure the fume hood is operational to manage vapors.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
References
Essential Safety and Logistics for Handling 1-Dodecanesulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like 1-Dodecanesulfonyl chloride. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure and efficient research environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 10147-40-7[1] |
| Molecular Formula | C₁₂H₂₅ClO₂S[1] |
| Molecular Weight | 268.84 g/mol [1] |
| Appearance | Solid |
| Hazards | Skin sensitizer |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is non-negotiable to prevent exposure. The following table summarizes the required PPE.
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] |
| Eyes/Face | Safety goggles and face shield | Goggles should be tight-sealing. A face shield provides an additional layer of protection against splashes.[2] |
| Body | Protective clothing | A chemical-resistant apron or coveralls should be worn over standard laboratory attire.[3] |
| Respiratory | Respirator | In areas with potential for vapor or dust exposure, a full-face respirator with an acid gas cartridge is essential.[2] Work should ideally be conducted in a chemical fume hood to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and operational.[4]
-
Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Keep containers of this compound tightly sealed and away from water or moist air, as it can react to produce hazardous acidic fumes.[2][5]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or vapors.
-
When transferring the chemical, use spark-proof tools and equipment.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2]
-
It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[2][5]
-
The storage area should be designated for combustible solids.
Emergency and Disposal Plan
Spill Response:
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.[2]
-
Contain: Use a non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill.[2][6] Do not use water , as it can react with the chemical and generate hazardous fumes.[4]
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the relevant environmental health and safety office.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all residues, contaminated PPE, and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
